3-Amino-2-pyridinecarbonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-aminopyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c7-4-6-5(8)2-1-3-9-6/h1-3H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMHCTFSFWQRZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341926 | |
| Record name | 3-Amino-2-pyridinecarbonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60341926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42242-11-5 | |
| Record name | 3-Amino-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-aminopyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 3-Amino-2-pyridinecarbonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-pyridinecarbonitrile, a substituted pyridine derivative, is a versatile building block in organic synthesis, particularly in the development of novel heterocyclic compounds with potential pharmacological activities. Its unique arrangement of an amino group and a nitrile group on the pyridine ring imparts a distinct reactivity profile, making it a valuable intermediate for the construction of fused ring systems and other complex molecular architectures. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity and potential applications in drug discovery.
Core Chemical Properties
This compound, also known as 3-amino-2-cyanopyridine, is a stable organic compound with the molecular formula C₆H₅N₃.[1] The presence of both a basic amino group and an electron-withdrawing nitrile group on the pyridine core governs its chemical behavior.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 42242-11-5 | [1] |
| Molecular Formula | C₆H₅N₃ | [1] |
| Molecular Weight | 119.12 g/mol | |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 151 °C | [1] |
| Boiling Point (Predicted) | 368.2 ± 27.0 °C | [1] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [1] |
| pKa (Predicted) | 0.61 ± 0.10 | [1] |
| Storage Temperature | 2-8°C, protect from light | [1] |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of 2-amino-3-cyanopyridine derivatives involves a one-pot condensation reaction. The following is a representative protocol that can be adapted for the synthesis of this compound, based on established methodologies for similar compounds.[2]
Materials:
-
Malononitrile
-
An appropriate aldehyde or ketone precursor
-
Ammonium acetate
-
Ethanol (or other suitable solvent)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malononitrile (1 equivalent) and the chosen carbonyl compound (1 equivalent) in ethanol.
-
Add ammonium acetate (4-5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product is then washed with cold ethanol or water to remove excess reagents and byproducts.
Purification of this compound
The crude this compound can be purified using standard laboratory techniques to achieve high purity, suitable for further synthetic transformations or biological screening.
Recrystallization:
-
Select a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, ethanol/water mixture).
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.
-
Elute the column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Analytical Characterization
The structure and purity of the synthesized this compound should be confirmed using modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure. The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring and the protons of the amino group. The ¹³C NMR spectrum will show characteristic signals for the carbon atoms of the pyridine ring and the nitrile group.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹) and the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Chemical Reactivity and Synthetic Applications
The chemical reactivity of this compound is dictated by the interplay of the pyridine ring, the amino group, and the nitrile group.
Reactivity of the Pyridine Ring
The pyridine ring is generally electron-deficient and susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The presence of the electron-withdrawing nitrile group at the 2-position further activates the ring towards nucleophilic substitution. Conversely, electrophilic aromatic substitution on the pyridine ring is generally difficult and requires forcing conditions.[3]
Reactivity of the Amino Group
The amino group at the 3-position is a nucleophilic center and can readily react with various electrophiles. This allows for a wide range of derivatization, including acylation, alkylation, and formation of Schiff bases.
Reactivity of the Nitrile Group
The nitrile group can undergo a variety of transformations. It can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. Reduction of the nitrile group can yield a primary amine. Furthermore, the nitrile group can participate in cycloaddition reactions, providing a route to various heterocyclic systems.[4] Hydrazine can react with 2-cyanopyridines to form amide hydrazides, which are precursors to triazines.[5]
Synthetic Utility in Fused Heterocycles
A significant application of this compound is its use as a precursor for the synthesis of fused heterocyclic systems. The adjacent amino and nitrile functionalities are ideally positioned to undergo cyclization reactions with various reagents to form bicyclic and polycyclic structures, such as pyrido[2,3-d]pyrimidines, which are of great interest in medicinal chemistry.
Logical Workflow for Derivatization
The following diagram illustrates a logical workflow for the derivatization of this compound, highlighting its potential for creating a diverse chemical library for drug discovery.
References
An In-depth Technical Guide to 3-Amino-2-pyridinecarbonitrile (CAS Number 42242-11-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-pyridinecarbonitrile, with the CAS number 42242-11-5, is a heterocyclic organic compound belonging to the aminopyridinecarbonitrile class. This scaffold is of significant interest in medicinal chemistry due to its presence in various biologically active molecules. As a substituted pyridine, it incorporates both an amino and a nitrile functional group, providing versatile reaction sites for the synthesis of more complex heterocyclic systems. This technical guide provides a comprehensive overview of the available scientific and technical data on this compound, including its physicochemical properties, synthesis, potential biological activities, and experimental considerations.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| CAS Number | 42242-11-5 | [1][2] |
| Molecular Formula | C₆H₅N₃ | [1][2] |
| Molecular Weight | 119.12 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [2] |
| Melting Point | 151 °C | [2] |
| Boiling Point (Predicted) | 368.2 ± 27.0 °C | [2] |
| Density (Predicted) | 1.23 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 0.61 ± 0.10 | [2] |
| Storage | 2-8°C, protect from light, inert atmosphere | [2] |
Synthesis and Reactivity
Conceptual Synthetic Workflow:
A plausible synthetic route could involve the reaction of a suitable precursor with ammonia or an ammonia equivalent. For instance, the nucleophilic substitution of a halogen on a pyridine ring with an amino group is a common strategy.
Conceptual Synthetic Pathway
Experimental Protocol (General, adapted from synthesis of isomers): One-pot Synthesis of Aminocyanopyridines
This protocol describes a general method for synthesizing aminocyanopyridine derivatives, which may be adaptable for this compound with appropriate starting materials.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine an appropriate aldehyde (1 mmol), a ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
-
Solvent/Catalyst: The reaction can be carried out under solvent-free conditions or in a suitable solvent such as ethanol. A catalyst, such as piperidine or a Lewis acid, may be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated to reflux or irradiated in a microwave reactor for a period ranging from minutes to several hours.
-
Work-up and Purification: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and can be further purified by recrystallization.
Spectroscopic Data
Specific spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, data for its isomers, such as 2-amino-3-cyanopyridine, can provide a useful reference for structural elucidation.
Expected Spectroscopic Features:
-
¹H NMR: Signals corresponding to the three aromatic protons on the pyridine ring and a broad signal for the amino (-NH₂) protons. The chemical shifts of the aromatic protons would be influenced by the positions of the amino and cyano groups.
-
¹³C NMR: Resonances for the six carbon atoms of the pyridine ring, with the carbon of the nitrile group appearing at a characteristic downfield shift.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and C=C/C=N stretching vibrations of the pyridine ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (119.12 g/mol ).
Biological Activity and Potential Applications
This compound serves as a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] The aminocyanopyridine scaffold is a known pharmacophore with a range of biological activities.
5.1. IKK-β Inhibition and Anti-inflammatory Potential
Derivatives of aminocyanopyridines have been identified as inhibitors of IκB kinase β (IKK-β).[3] IKK-β is a key enzyme in the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a central role in inflammation, immunity, and cell survival. Inhibition of IKK-β can block the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes. This suggests that this compound could be a scaffold for the development of novel anti-inflammatory agents.
Potential IKK-β/NF-κB Pathway Inhibition
5.2. Anticancer Activity
The aminocyanopyridine core is also found in compounds with demonstrated anticancer properties. For example, derivatives of 2-amino-3-cyanopyridine have shown antiproliferative activity against various cancer cell lines.[4] The mechanism of action can vary, but may involve the inhibition of kinases crucial for cancer cell growth and survival. The structural features of this compound make it a promising starting point for the design and synthesis of novel anticancer agents.
Safety and Handling
Based on information for related compounds, this compound should be handled with care in a laboratory setting. It is predicted to be harmful if swallowed, in contact with skin, or if inhaled.[2] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. It should be used in a well-ventilated area, such as a fume hood.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. While specific experimental data for this particular isomer is somewhat limited in publicly available literature, the extensive research on the broader class of aminocyanopyridines provides a strong foundation for its exploration. Its potential as a scaffold for IKK-β inhibitors and anticancer agents warrants further investigation. The synthetic methodologies developed for its isomers offer viable routes for its preparation, enabling further studies into its chemical and biological properties. As research in medicinal chemistry continues to evolve, versatile compounds like this compound will likely play an important role in the development of new therapeutic agents.
References
- 1. 3-aminopicolinonitrile - CAS:42242-11-5 - Sunway Pharm Ltd [3wpharm.com]
- 2. This compound CAS#: 42242-11-5 [amp.chemicalbook.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 3-Amino-2-pyridinecarbonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-2-pyridinecarbonitrile (CAS No: 42242-11-5). It is intended for researchers, scientists, and professionals in drug development who require detailed information on the characterization of this compound. This document presents available spectroscopic data, outlines general experimental protocols for obtaining such data, and includes visualizations to illustrate the analytical workflow and molecular structure.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and for elucidating its structure. This guide summarizes the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Properties
-
IUPAC Name: 3-Aminopyridine-2-carbonitrile[1]
-
Molecular Formula: C₆H₅N₃[1]
-
Molecular Weight: 119.12 g/mol [1]
-
Appearance: Off-white to light yellow solid[2]
-
Melting Point: 151°C[2]
Spectroscopic Data
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value |
| Ionization Mode | Electrospray (ESI) or Electron Impact (EI) |
| Molecular Ion [M]⁺ | m/z 119 |
| [M+H]⁺ | m/z 120 |
Data is based on the calculated molecular weight. A high-resolution mass spectrum would provide the exact mass, confirming the elemental formula.[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected vibrational frequencies for this compound are based on the characteristic absorptions of its functional groups.
Table 2: Expected Infrared (IR) Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch (Amino group) | 3400 - 3200 | Two bands, symmetric and asymmetric stretching |
| C≡N Stretch (Nitrile group) | 2260 - 2200 | Strong, sharp absorption |
| C=C and C=N Stretch (Pyridine ring) | 1600 - 1450 | Multiple bands |
| N-H Bend (Amino group) | 1650 - 1580 | Bending vibration |
| C-H Aromatic Stretch | 3100 - 3000 | Stretching vibrations of ring protons |
| C-H Aromatic Bend | 900 - 675 | Out-of-plane bending |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
The proton NMR spectrum will show distinct signals for the aromatic protons and the protons of the amino group. The chemical shifts are influenced by the electronic effects of the amino and cyano substituents.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.2 - 7.5 | dd | ~7-8, ~1-2 |
| H-5 | 6.7 - 7.0 | dd | ~7-8, ~4-5 |
| H-6 | 8.0 - 8.3 | dd | ~4-5, ~1-2 |
| -NH₂ | 5.0 - 6.0 (broad) | s (broad) | - |
Note: Predicted values are based on general pyridine chemistry and substituent effects. Actual values may vary depending on the solvent and experimental conditions.
The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 110 - 120 |
| C-3 | 145 - 155 |
| C-4 | 120 - 130 |
| C-5 | 115 - 125 |
| C-6 | 140 - 150 |
| -C≡N | 115 - 125 |
Note: Predicted values are based on general pyridine chemistry and substituent effects. Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocols
The following are general experimental protocols for acquiring spectroscopic data for organic compounds like this compound.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer, such as a Time-of-Flight (TOF) or Quadrupole instrument, is used.[5]
-
Ionization: Electrospray ionization (ESI) is a common soft ionization technique for polar molecules.[6] Electron impact (EI) can also be used, which may provide fragmentation information.[6]
-
Analysis: The instrument is calibrated, and the sample is introduced. The mass-to-charge ratio (m/z) of the ions is measured.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[7] Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.[7]
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.[8]
-
Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).[9]
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[10]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
¹H NMR Acquisition: A standard proton experiment is run. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Acquisition: A standard carbon experiment (e.g., with proton decoupling) is performed. Due to the lower natural abundance of ¹³C, more scans are typically required.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectrum is phased and referenced (e.g., to the residual solvent peak or an internal standard like TMS).
Visualizations
The following diagrams illustrate the general workflow of spectroscopic analysis and the molecular structure of this compound.
References
- 1. 3-Aminopyridine-2-carbonitrile | C6H5N3 | CID 577015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 42242-11-5 [amp.chemicalbook.com]
- 3. This compound CAS#: 42242-11-5 [m.chemicalbook.com]
- 4. rdchemicals.com [rdchemicals.com]
- 5. zefsci.com [zefsci.com]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. rtilab.com [rtilab.com]
- 10. benchchem.com [benchchem.com]
Physical properties of 3-Amino-2-pyridinecarbonitrile (melting point, boiling point)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the key physical properties of 3-Amino-2-pyridinecarbonitrile (CAS: 42242-11-5), a significant heterocyclic intermediate in pharmaceutical synthesis. The data and protocols presented are intended to support laboratory research and development activities.
Core Physical Properties
The accurate determination of physical properties such as melting and boiling points is fundamental for the identification, purification, and handling of chemical compounds. These constants provide a criterion for purity and are critical for designing synthetic routes and manufacturing processes.
Data Presentation
The key physical properties for this compound are summarized in the table below. The boiling point is a predicted value, as is common for compounds that may decompose at high temperatures under atmospheric pressure.
| Physical Property | Value | Notes |
| Melting Point | 151 °C | Experimentally determined.[1][2] |
| Boiling Point | 368.2 ± 27.0 °C | Predicted value.[1] |
Experimental Protocols
While specific experimental records for the determination of these values for this compound are not detailed in publicly available literature, the following standard methodologies are employed for such determinations in organic chemistry.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For pure substances, this occurs over a very narrow range (typically 0.5-1.0°C). This protocol describes the use of a Thiele tube or a digital melting point apparatus.
Apparatus:
-
Glass capillary tubes (sealed at one end)
-
Mortar and pestle
-
Thiele tube or a digital melting point apparatus (e.g., Mel-Temp)
-
High-boiling point liquid (e.g., mineral oil, silicone oil) for Thiele tube
-
Calibrated thermometer
Procedure:
-
Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle to ensure uniform heat distribution.[3]
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, achieving a sample height of 1-2 mm.[4]
-
Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer, often with a rubber band or thread, ensuring the sample is level with the thermometer bulb.[3][5] This assembly is then immersed in the oil within the Thiele tube.
-
Heating: The side arm of the Thiele tube is heated gently with a burner. The tube's design facilitates convection currents that ensure uniform heating of the oil bath.[3] The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[3]
-
Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has completely liquefied is recorded as the end of the range.[6] A sharp melting range is indicative of high purity.
Boiling Point Determination (Capillary Method)
This micro-method is suitable for determining the boiling point of small quantities of liquid. Since this compound is a solid at room temperature, this method would be applied to a molten sample or if the compound were in a liquid state.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating apparatus (e.g., Thiele tube with oil bath, aluminum block heater)[1][7]
Procedure:
-
Sample Preparation: A small amount of the liquid compound (a few milliliters) is placed into the fusion tube.[1][8]
-
Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with the open end submerged in the liquid and the sealed end positioned upwards.[1][9]
-
Heating: The fusion tube assembly is attached to a thermometer and heated slowly and uniformly in an oil bath or aluminum block.[1][7]
-
Observation: As the liquid heats, trapped air in the capillary tube expands and escapes as a slow stream of bubbles. The heating continues until a rapid and continuous stream of bubbles emerges from the capillary's open end.[1]
-
Recording: At this point, the heat source is removed, and the apparatus is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded. This temperature is the boiling point of the liquid, where its vapor pressure equals the atmospheric pressure.[9]
Logical Workflow Visualization
The following diagram illustrates the logical workflow for the characterization of a synthesized chemical compound like this compound, focusing on the determination of its physical properties.
Caption: Workflow for Physical Property Characterization.
References
- 1. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. pennwest.edu [pennwest.edu]
- 7. byjus.com [byjus.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
Navigating the Solubility Landscape of 3-Amino-2-pyridinecarbonitrile in Organic Solvents: A Technical Guide
For Immediate Release
This in-depth technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of 3-Amino-2-pyridinecarbonitrile in various organic solvents. This document outlines key considerations for handling this compound in a laboratory setting, including experimental protocols for solubility determination and a discussion of its anticipated behavior in different solvent classes.
Executive Summary
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its solubility is a critical parameter influencing reaction kinetics, purification, formulation, and biological screening. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information from related compounds and established methodologies to provide a robust framework for its practical application.
Solubility Profile of this compound
Based on the chemical structure, featuring an amino group and a cyano group on a pyridine ring, this compound is expected to exhibit a nuanced solubility profile. The presence of the polar amino and cyano groups, along with the nitrogen atom in the pyridine ring, suggests an affinity for polar solvents.
While precise quantitative values are not readily published, a qualitative assessment based on its isomers, 2-cyanopyridine and 3-cyanopyridine, indicates that it is likely to be soluble in polar organic solvents.[1][2] These include alcohols (methanol, ethanol), ethers, and benzene.[1][2] Dimethyl sulfoxide (DMSO) is also expected to be a suitable solvent, a common practice for dissolving similar heterocyclic compounds for biological assays.[3] Conversely, its solubility is anticipated to be limited in non-polar solvents.
For research and development purposes, it is imperative to experimentally determine the solubility in specific solvents of interest. The following table provides a template for recording such experimental data.
Table 1: Experimentally Determined Solubility of this compound in Selected Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) | Method |
| Methanol | 25 | Data not available | Data not available | Shake-Flask |
| Ethanol | 25 | Data not available | Data not available | Shake-Flask |
| Acetone | 25 | Data not available | Data not available | Shake-Flask |
| Ethyl Acetate | 25 | Data not available | Data not available | Shake-Flask |
| Acetonitrile | 25 | Data not available | Data not available | Shake-Flask |
| Dichloromethane | 25 | Data not available | Data not available | Shake-Flask |
| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-Flask |
| Toluene | 25 | Data not available | Data not available | Shake-Flask |
Note: The table above is a template. Actual values must be determined experimentally.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The "gold standard" for determining thermodynamic solubility is the shake-flask method.[4] This protocol provides a reliable approach to ascertain the saturation point of this compound in a given solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Stoppered glass flasks or vials
-
Thermostatic shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a stoppered flask containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flasks to prevent solvent evaporation.
-
Place the flasks in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered supernatant and the standard solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.[5][6]
-
Generate a calibration curve from the standard solutions to quantify the concentration of this compound in the saturated sample.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Record the temperature at which the solubility was determined, as solubility is temperature-dependent.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound using the shake-flask method.
Caption: Workflow for determining the solubility of this compound.
Conclusion
Understanding the solubility of this compound is fundamental for its effective use in research and development. While quantitative data remains to be broadly published, this guide provides a framework for its anticipated behavior and a detailed protocol for its experimental determination. By following the outlined procedures, researchers can obtain reliable and reproducible solubility data, facilitating the advancement of scientific endeavors involving this promising compound.
References
The Ascendant Therapeutic Potential of 3-Amino-2-pyridinecarbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-2-pyridinecarbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design and synthesis of novel therapeutic agents. Derivatives based on this core exhibit a broad spectrum of biological activities, most notably as anticancer and antimicrobial agents. Their efficacy often stems from the targeted inhibition of key enzymes, such as protein kinases, which are crucial for the proliferation and survival of pathogenic cells. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on quantitative data, detailed experimental protocols for their evaluation, and the underlying mechanisms of action.
Quantitative Biological Activity Data
The biological efficacy of this compound derivatives has been quantified against various cell lines and enzymes. The following tables summarize key inhibitory concentrations, providing a comparative overview of their potential.
Anticancer Activity
The anticancer properties of these derivatives are frequently evaluated by their ability to inhibit the growth of cancer cell lines and specific protein kinases involved in oncogenic signaling.
Table 1: In Vitro Anticancer Activity of this compound Derivatives and Related Compounds
| Compound/Derivative | Target Cell Line/Enzyme | Activity (IC50/GI50) | Reference |
| Pyrano-quinoline 5e | EGFR | 71 nM | [1] |
| HER-2 | 21 nM | [1] | |
| BRAFV600E | 62 nM | [1] | |
| A-549 (Lung Cancer) | 26 nM (GI50) | [1] | |
| Pyrano-quinoline 5h | EGFR | 75 nM | [1] |
| HER-2 | 23 nM | [1] | |
| BRAFV600E | 67 nM | [1] | |
| A-549 (Lung Cancer) | 28 nM (GI50) | [1] | |
| Cyanopyridone 5a | MCF-7 (Breast Cancer) | 1.77 µM | [2] |
| HepG2 (Liver Cancer) | 2.71 µM | [2] | |
| VEGFR-2 | 0.217 µM | [2] | |
| HER-2 | 0.168 µM | [2] | |
| Cyanopyridone 5e | MCF-7 (Breast Cancer) | 1.39 µM | [2] |
| VEGFR-2 | 0.124 µM | [2] | |
| HER-2 | 0.077 µM | [2] | |
| Nicotinonitrile 4a | HT29 (Colorectal Cancer) | 2.243 µM | [3] |
| Nicotinonitrile 7b | PIM-1 Kinase | 18.9 nM | [3] |
| MCF-7 (Breast Cancer) | 3.58 µM | [3] | |
| 4H-benzo[h]chromene | EGFRWT | 3.27 µM | [4] |
| EGFRT790M | 1.92 µM | [4] |
Antimicrobial Activity
The antimicrobial potential of this compound derivatives is assessed by determining their minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.
Table 2: In Vitro Antimicrobial Activity of 3-Aminopyrazine-2-carboxamide Derivatives
| Compound/Derivative | Target Microorganism | Activity (MIC) | Reference |
| Phenyl derivative 20 (4-CF3) | Staphylococcus aureus | 31.25 µM | [5] |
| Methicillin-resistant S. aureus (MRSA) | 62.5 µM | [5] | |
| Staphylococcus epidermidis | 62.5 µM | [5] | |
| Benzyl derivative 17 | Mycobacterium tuberculosis H37Rv | 46 µM (12.5 µg/mL) | [5] |
| Pyrimidine derivative 3b | Staphylococcus aureus | Excellent Activity | [6] |
| Bacillus subtilis | Excellent Activity | [6] | |
| Escherichia coli | Excellent Activity | [6] | |
| Candida albicans | Excellent Activity | [6] | |
| Aspergillus flavus | Excellent Activity | [6] |
Synthesis of the Core Scaffold
The synthesis of the this compound core is a critical first step in the development of its derivatives. A common and effective method involves the reduction of a nitro precursor.
Synthesis of 3-Amino-2-cyanopyridine
A reported method for the synthesis of 3-amino-2-cyanopyridine involves the reduction of 3-nitro-2-cyanopyridine. This can be achieved using iron powder in acetic acid.[7]
Experimental Protocol:
-
To a solution of 3-nitro-2-cyanopyridine (1.0 eq.) in acetic acid, add iron powder (5.0 eq.).
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-amino-2-cyanopyridine.[7]
Derivatives can then be synthesized through various reactions, such as one-pot multi-component reactions under microwave irradiation, which offers high yields and short reaction times.[8]
Experimental Protocols for Biological Evaluation
Standardized assays are crucial for determining the biological activity of newly synthesized compounds. The following are detailed protocols for the most commonly employed assays in the evaluation of this compound derivatives.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
This compound derivative to be tested
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15-20 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Broth Microdilution Assay for Antimicrobial Activity
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
This compound derivative to be tested
-
96-well sterile microtiter plates
-
Sterile saline or PBS
Procedure:
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture, pick 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Compound Dilution:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Perform serial twofold dilutions of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial or fungal suspension to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the plate and incubate at 35°C ± 2°C for 16-20 hours (for most bacteria) or as appropriate for the microorganism being tested.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. The growth control should be turbid, and the sterility control should be clear.
-
Mechanisms of Action and Signaling Pathways
The anticancer activity of many this compound derivatives is attributed to their ability to inhibit protein kinases that are crucial components of oncogenic signaling pathways. Understanding these pathways is essential for rational drug design and development.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. Dysregulation of the EGFR pathway is a hallmark of many cancers.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 signaling can starve tumors of the blood supply they need to grow and metastasize.
HER-2 and BRAFV600E Signaling
HER-2 (Human Epidermal Growth Factor Receptor 2) is another member of the EGFR family that can form heterodimers with other family members to activate downstream signaling. BRAF is a serine/threonine-protein kinase, and the V600E mutation leads to its constitutive activation, driving cell proliferation.
Structure-Activity Relationship (SAR) and Molecular Docking
Structure-activity relationship studies are crucial for optimizing the potency and selectivity of this compound derivatives. For instance, in a series of pyrano-quinoline derivatives, substitutions on the phenyl ring at the 4-position significantly influenced their inhibitory activity against EGFR, HER-2, and BRAFV600E.[1] Similarly, for cyanopyridone derivatives, the introduction of a 2,4-dichloro substituent on the phenyl moiety enhanced anticancer activity against the MCF-7 cell line.[2]
Molecular docking studies provide insights into the binding modes of these inhibitors within the active sites of their target kinases. These studies often reveal key hydrogen bonding interactions with hinge region residues, such as Met769 in EGFR, and hydrophobic interactions within the ATP-binding pocket.[4] This information is invaluable for the rational design of next-generation inhibitors with improved affinity and selectivity.
Conclusion
This compound derivatives represent a highly promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their synthetic tractability allows for the generation of diverse chemical libraries, and their demonstrated activity against key therapeutic targets warrants further investigation. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers dedicated to advancing these promising molecules from the laboratory to the clinic. The continued exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the discovery of new and more effective therapies.
References
- 1. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
3-Amino-2-pyridinecarbonitrile: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
3-Amino-2-pyridinecarbonitrile, also known as 3-amino-2-cyanopyridine, is a pivotal heterocyclic building block in the field of medicinal chemistry. Its unique structural arrangement, featuring a pyridine ring functionalized with both an amino and a cyano group at adjacent positions, provides a versatile platform for the synthesis of a multitude of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic placement of these reactive groups makes it an ideal precursor for constructing fused heterocyclic systems, which are prominent scaffolds in numerous approved drugs and clinical candidates.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and extensive applications of this compound, with a particular focus on its role in the development of targeted therapies, especially kinase inhibitors for oncology.
Chemical and Physical Properties
This compound is an off-white to light yellow solid at room temperature.[3] A summary of its key chemical and physical properties is provided in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-aminopyridine-2-carbonitrile | [4] |
| Synonyms | 3-Amino-2-cyanopyridine, 2-Cyano-3-aminopyridine | [3] |
| CAS Number | 42242-11-5 | [3][4] |
| Molecular Formula | C₆H₅N₃ | [4] |
| Molecular Weight | 119.12 g/mol | [4] |
| Melting Point | 151°C | [3] |
| Boiling Point | 368.2 ± 27.0 °C (Predicted) | [3] |
| Density | 1.23 ± 0.1 g/cm³ (Predicted) | [3] |
| SMILES | N#CC1=C(N)C=CC=N1 | [3][5] |
| InChI Key | KMHCTFSFWQRZTR-UHFFFAOYSA-N | [3][4] |
Synthesis of this compound Derivatives
The synthesis of 2-amino-3-cyanopyridine derivatives is often achieved through multi-component reactions, which offer an efficient route to complex molecules from simple, readily available starting materials.[6][7][8] One of the most common and efficient methods is a one-pot condensation reaction involving an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.
General Experimental Protocol: One-Pot Synthesis under Microwave Irradiation
This protocol describes a solvent-free, microwave-assisted one-pot synthesis of 2-amino-3-cyanopyridine derivatives, which is noted for its high yields and short reaction times.[6][8]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
Ethanol (for washing and recrystallization)
-
Dry flask (25 mL)
-
Microwave oven
-
Refluxing equipment
Procedure:
-
Charge a 25 mL dry flask with the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Place the flask in a microwave oven and connect it to the refluxing equipment.
-
Irradiate the reaction mixture for 7-9 minutes.
-
After the reaction is complete, allow the mixture to cool.
-
Wash the reaction mixture with a small amount of ethanol (2 mL).
-
Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.
Synthesis Workflow Diagram
The following diagram illustrates the general workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.
Caption: General workflow for the one-pot synthesis of 2-amino-3-cyanopyridine derivatives.
Applications in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
This compound is a highly valued scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2] The amino and cyano groups serve as versatile handles for chemical modifications, allowing for the synthesis of fused heterocyclic systems such as pyrido[2,3-d]pyrimidines, which are known to interact with the hinge region of kinases.[1][9] Deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making kinase inhibitors a major class of therapeutic agents.[10]
Derivatives of this compound have been identified as potent inhibitors of a range of kinases implicated in cancer cell proliferation and survival.
| Target Kinase(s) | Therapeutic Area | Reference |
| Monopolar Spindle 1 (MPS1), Aurora Kinases | Oncology | [10] |
| PIM-1 Kinase | Oncology | [9] |
| IκB kinase (IKK) complex | Inflammatory diseases, Cancer | [11] |
| EGFR, HER-2, BRAFV600E | Oncology | [12][13] |
| VEGFR-2 | Oncology | [13] |
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
A key application of this compound and its derivatives is the synthesis of pyrido[2,3-d]pyrimidines. These fused heterocyclic compounds are of significant interest due to their wide range of pharmacological activities, including potent anticancer effects as kinase inhibitors.[9][14]
General Experimental Protocol: Synthesis of Pyrido[2,3-d]pyrimidines
The following protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives from an o-aminonicotinonitrile intermediate, which can be derived from this compound.[9]
Materials:
-
o-aminonicotinonitrile derivative (e.g., compound 2 in the cited literature)
-
Acylating or thioacylating agent
-
Appropriate solvent
-
Catalyst (if required)
Procedure:
-
The o-aminonicotinonitrile derivative is subjected to an acylation or thioacylation reaction.
-
This is followed by an intramolecular heterocyclization step to yield the desired pyrido[2,3-d]pyrimidine.
-
The specific reaction conditions (solvent, temperature, catalyst) will vary depending on the nature of the starting materials and the desired final product.
Reaction Scheme for Derivative Synthesis
This diagram illustrates the general synthetic pathway from a this compound core to fused pyrido[2,3-d]pyrimidine systems.
Caption: General scheme for the synthesis of pyrido[2,3-d]pyrimidine derivatives.
Biological Activity and Signaling Pathways
Derivatives of this compound have demonstrated significant biological activity, primarily as inhibitors of various protein kinases. These kinases are crucial components of signaling pathways that regulate cell growth, differentiation, and survival. In many cancers, these pathways are hyperactivated, leading to uncontrolled cell proliferation.
Inhibition of Cancer-Related Kinases
Several studies have reported potent inhibitory activity of this compound derivatives against cancer-relevant kinases. The IC₅₀ values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%, are a key measure of potency.
| Compound Type | Target Kinase | IC₅₀ Value | Reference |
| Pyrido[2,3-d]pyrimidine derivative 4 | PIM-1 Kinase | 11.4 nM | [9] |
| Pyrido[2,3-d]pyrimidine derivative 10 | PIM-1 Kinase | 17.2 nM | [9] |
| Pyrano[3,2-c]quinoline derivative 5e | EGFR | 71 nM | [12] |
| Pyrano[3,2-c]quinoline derivative 5e | HER-2 | 21 nM | [12] |
| Pyrano[3,2-c]quinoline derivative 5e | BRAFV600E | 62 nM | [12] |
| Pyrido[2,3-d]pyrimidine derivative 1 | EGFRWT | 0.093 µM | [15] |
| Pyrido[2,3-d]pyrimidine derivative 1 | EGFRT790M | 0.174 µM | [15] |
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a central role in regulating cell proliferation, survival, and migration. Overexpression or mutation of EGFR is common in various cancers, making it an important therapeutic target. Several derivatives of this compound have been developed as EGFR inhibitors.[13][15]
The following diagram illustrates a simplified EGFR signaling pathway and the point of inhibition by a representative inhibitor derived from the this compound scaffold.
Caption: Simplified EGFR signaling pathway and its inhibition by a derivative of this compound.
Conclusion
This compound has firmly established itself as a cornerstone intermediate in the synthesis of pharmaceutically active compounds. Its inherent reactivity and structural features provide a robust starting point for the creation of diverse and complex molecular architectures, most notably fused heterocyclic systems with potent kinase inhibitory activity. The successful development of numerous preclinical drug candidates targeting critical pathways in oncology and other diseases underscores the enduring value of this scaffold. For researchers and professionals in drug development, a thorough understanding of the chemistry and applications of this compound is essential for the continued innovation of targeted therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound CAS#: 42242-11-5 [amp.chemicalbook.com]
- 4. 3-Aminopyridine-2-carbonitrile | C6H5N3 | CID 577015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rdchemicals.com [rdchemicals.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20070293533A1 - SUBSTITUTED 3-AMINO-THIENO[2,3-b]PYRIDINE-2-CARBOXYLIC ACID AMIDE COMPOUNDS AND PROCESSES FOR PREPARING AND THEIR USES - Google Patents [patents.google.com]
- 12. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
The Discovery and Enduring Legacy of Substituted Pyrazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a fundamental scaffold in modern chemistry.[1] Its derivatives are integral to a vast array of applications, from the flavor and fragrance industries to the development of life-saving pharmaceuticals.[2] This technical guide provides an in-depth exploration of the discovery, history, and synthesis of substituted pyrazines, with a focus on their applications in drug discovery. Detailed experimental protocols, quantitative data, and visualizations of key biological pathways and experimental workflows are presented to serve as a comprehensive resource for professionals in the field.
Discovery and Historical Synthesis of the Pyrazine Ring
The history of pyrazine synthesis dates back to the late 19th century with the development of foundational methods that are still recognized for their importance. These classical reactions laid the groundwork for the synthesis of a multitude of substituted pyrazine derivatives.
The Staedel-Rugheimer Pyrazine Synthesis (1876)
One of the earliest methods for pyrazine synthesis was reported by Staedel and Rugheimer. This approach involves the reaction of a 2-haloacetophenone with ammonia to form an α-amino ketone, which then undergoes self-condensation and subsequent oxidation to yield a symmetrically substituted pyrazine.[1]
Experimental Protocol: Synthesis of 2,5-Diphenylpyrazine
-
Step 1: Formation of α-Aminoacetophenone. To a solution of 2-chloroacetophenone (1 equivalent) in ethanol, an excess of aqueous ammonia is added. The mixture is heated under reflux for several hours. After cooling, the intermediate α-aminoacetophenone is isolated.[1]
-
Step 2: Self-condensation and Oxidation. The isolated α-aminoacetophenone is then heated in a suitable solvent, such as ethanol or acetic acid. The self-condensation reaction forms a dihydropyrazine intermediate.[1]
-
Step 3: Oxidation. The dihydropyrazine is oxidized to the aromatic 2,5-diphenylpyrazine. This oxidation can be achieved by bubbling air through the reaction mixture or by using oxidizing agents like mercury(I) oxide or copper(II) sulfate.[1] The final product is then purified by recrystallization.
The Gutknecht Pyrazine Synthesis (1879)
Shortly after the Staedel-Rugheimer synthesis, Hermann Gutknecht developed a more versatile method. The Gutknecht synthesis involves the cyclization of α-amino ketones, which are typically produced in situ from the reduction of α-oximino ketones, to yield dihydropyrazines. These are then dehydrogenated to form the final pyrazine product.[3][4]
Experimental Protocol: General Gutknecht Pyrazine Synthesis
-
Step 1: Formation of the α-Oximino Ketone. A starting ketone is dissolved in a suitable solvent (e.g., ethanol) and treated with nitrous acid (often generated in situ from sodium nitrite and a mineral acid) to form the corresponding α-oximino ketone.[5]
-
Step 2: Reduction to the α-Amino Ketone. The α-oximino ketone is reduced to the α-amino ketone. This reduction can be achieved using various reducing agents, such as tin and hydrochloric acid.
-
Step 3: Dimerization and Dehydrogenation. The α-amino ketone undergoes self-condensation to form a dihydropyrazine intermediate. This intermediate is then oxidized to the pyrazine. Common oxidizing agents include copper(II) sulfate or simply atmospheric oxygen.[3][5] The reaction mixture may be heated to facilitate the oxidation.
References
The Pivotal Role of 3-Amino-2-pyridinecarbonitrile Analogs in Drug Discovery: A Physicochemical and Biological Perspective
For Immediate Release
In the landscape of medicinal chemistry, the 3-amino-2-pyridinecarbonitrile scaffold has emerged as a privileged structure, serving as a versatile template for the design of potent and selective modulators of various biological targets. This technical guide provides an in-depth analysis of the physicochemical properties, synthesis, and biological activities of analogs based on this core, with a particular focus on their applications in oncology and enzyme inhibition. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive resource to support ongoing and future research endeavors.
Physicochemical Properties of this compound and Its Analogs
The physicochemical characteristics of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The this compound core, with its distinct arrangement of donor and acceptor groups, offers a unique platform for tuning these properties through targeted substitutions. A summary of the known physicochemical data for the parent compound and selected analogs is presented below.
| Compound/Analog | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa (Predicted) | LogP (Predicted) | Reference |
| This compound | C₆H₅N₃ | 119.12 | 151 | 0.61 ± 0.10 | ~0.8 | [1][2] |
| 2-Amino-3-pyridinecarbonitrile | C₆H₅N₃ | 119.12 | 132-136 | N/A | N/A | [3] |
| 4-(4-Chlorophenyl)-6-(4-fluorophenyl)-2-amino-3-cyanopyridine | C₁₈H₁₁ClFN₃ | 323.76 | 219-220 | N/A | N/A | [4] |
| 4-(3-Indolyl)-6-(4-methoxyphenyl)-2-amino-3-cyanopyridine | C₂₁H₁₆N₄O | 340.38 | 244-245 | N/A | N/A | [4] |
| 4-(4-Methoxyphenyl)-6-(2,4-dichlorophenyl)-2-amino-3-cyanopyridine | C₁₉H₁₃Cl₂N₃O | 382.24 | 184-185 | N/A | N/A | [4] |
Biological Activity and Therapeutic Potential
Analogs of this compound have demonstrated significant activity against a range of biological targets, highlighting their potential in various therapeutic areas.
Anticancer Activity
A prominent area of investigation for these analogs is in oncology, where they have been shown to inhibit key signaling pathways implicated in tumor growth and proliferation.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibition: Aberrant FGFR signaling is a known driver in numerous cancers. Derivatives of 3-aminopyrazine-2-carbonitrile, structurally related to the pyridinecarbonitrile core, have been identified as potent inhibitors of FGFRs.[5] This inhibition blocks downstream signaling cascades, such as the RAS-MAPK and PI3K-AKT pathways, ultimately leading to reduced cell proliferation and tumor growth.[6][7][8][9][10]
-
Pim-1 Kinase Inhibition: Pim-1 kinase is a proto-oncogene that is overexpressed in several human cancers and plays a crucial role in cell cycle progression and apoptosis.[11] Certain 3-cyanopyridine-based compounds have been shown to be effective inhibitors of Pim-1 kinase, suggesting a therapeutic avenue for cancers dependent on this signaling pathway.[12][13][14][15]
Enzyme Inhibition
Beyond cancer, these analogs have shown promise as inhibitors of other key enzymes.
-
Carbonic Anhydrase Inhibition: A series of novel 2-amino-3-cyanopyridines have been synthesized and evaluated for their inhibitory effects against human carbonic anhydrase (hCA) isoforms I and II.[16] Specific analogs demonstrated significant inhibition, with Ki values in the low micromolar range, indicating their potential for development as diuretics or for the treatment of glaucoma.[16]
A summary of the biological activity for selected analogs is provided below.
| Analog Class/Compound | Target | Assay Type | Activity (IC₅₀/Ki) | Reference |
| 2-Amino-3-cyano-4-heteroarylpyridines | hCA I | Enzyme Inhibition | IC₅₀: 33-34 µM | [17] |
| 2-Amino-3-cyano-4-heteroarylpyridines | hCA II | Enzyme Inhibition | IC₅₀: 56 µM | [17] |
| Substituted 2-amino-3-cyanopyridines | hCA I | Enzyme Inhibition | Ki: 2.84-112.44 µM | [16] |
| Substituted 2-amino-3-cyanopyridines | hCA II | Enzyme Inhibition | Ki: 2.56-31.17 µM | [16] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
References
- 1. 2-Amino-3-cyanopyridine | C6H5N3 | CID 818259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 42242-11-5 [amp.chemicalbook.com]
- 3. 2-アミノ-3-ピリジンカルボニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 9. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PIM1 - Wikipedia [en.wikipedia.org]
- 12. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 14. The role of Pim-1 kinases in inflammatory signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesis of Fused Heterocyclic Systems from 3-Amino-2-pyridinecarbonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2-pyridinecarbonitrile, also known as 3-amino-2-cyanopyridine, is a versatile and highly valuable building block in synthetic and medicinal chemistry. Its ortho-disposed amino and cyano functionalities provide a reactive scaffold for the construction of a diverse array of fused heterocyclic systems. These resulting polycyclic aromatic compounds are of significant interest due to their prevalence in biologically active molecules and their potential as scaffolds for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of several key fused heterocyclic systems derived from this compound, including pyrido[3,2-d]pyrimidines, pyrazolo[3,4-b]pyridines, and thieno[3,2-b]pyridines.
I. Synthesis of Pyrido[3,2-d]pyrimidines
Pyrido[3,2-d]pyrimidines are a class of fused heterocycles that have garnered significant attention in drug discovery, with derivatives showing promise as potent and selective kinase inhibitors, particularly in the field of oncology. The synthesis of the pyrido[3,2-d]pyrimidine core from this compound typically involves a condensation reaction with a one-carbon synthon, followed by cyclization.
Application Notes
The reaction of this compound with formamide or formic acid provides a direct route to 4-aminopyrido[3,2-d]pyrimidine. This key intermediate can be further functionalized to generate a library of derivatives. Another common approach involves the use of dimethylformamide-dimethylacetal (DMF-DMA) to form an intermediate amidine, which readily cyclizes to the pyridopyrimidine ring system. These compounds are being explored for their potential as ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors for cancer therapy.
Experimental Protocol: Synthesis of 4-Aminopyrido[3,2-d]pyrimidine
Materials:
-
This compound
-
Formamide
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
A mixture of this compound (1.0 g, 8.4 mmol) and formamide (10 mL) is heated at 150-160 °C for 2 hours.
-
The reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol to afford the crude product.
-
Recrystallization from a suitable solvent, such as ethanol or water, yields pure 4-aminopyrido[3,2-d]pyrimidine.
Quantitative Data:
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Aminopyrido[3,2-d]pyrimidine | Formamide | None | 150-160 | 2 | 75-85 | General Procedure |
II. Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis from this compound typically involves a reaction with hydrazine derivatives, leading to the formation of the fused pyrazole ring.
Application Notes
The reaction of this compound with hydrazine hydrate is a fundamental method to produce 1H-pyrazolo[3,4-b]pyridin-3-amine. The resulting amino group on the pyrazole ring can serve as a handle for further derivatization to explore structure-activity relationships (SAR). These compounds have been investigated for their potential as inhibitors of various enzymes and as fluorescent probes.
Experimental Protocol: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3-amine
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Pyridine
-
Ethanol
Procedure:
-
A solution of this compound (1.0 g, 8.4 mmol) in pyridine (10 mL) is prepared.
-
Hydrazine hydrate (80%, 1.5 mL) is added to the solution.
-
The reaction mixture is heated under reflux for 6 hours.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is triturated with water, and the resulting solid is collected by filtration.
-
The crude product is washed with cold ethanol and dried. Recrystallization from ethanol provides pure 1H-pyrazolo[3,4-b]pyridin-3-amine.
Quantitative Data:
| Product | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1H-Pyrazolo[3,4-b]pyridin-3-amine | Hydrazine hydrate | Pyridine | Reflux | 6 | 80-90 | General Procedure |
III. Synthesis of Thieno[3,2-b]pyridines
Thieno[3,2-b]pyridines are sulfur-containing fused heterocycles that have shown promise as selective inhibitors of various protein kinases, making them attractive scaffolds in drug discovery. A common synthetic route from this compound is the Gewald reaction, which involves condensation with an active methylene compound and elemental sulfur.
Application Notes
The Gewald reaction provides a versatile and efficient one-pot method for the synthesis of substituted 3-aminothieno[3,2-b]pyridines. By varying the active methylene compound (e.g., ketones, β-ketoesters), a range of derivatives can be readily accessed. These compounds are being investigated for their potential as inhibitors of kinases such as Haspin, which are involved in cell cycle regulation.
Experimental Protocol: Gewald Synthesis of 2-Acetyl-3-aminothieno[3,2-b]pyridine
Materials:
-
This compound
-
Acetone
-
Elemental Sulfur
-
Morpholine
-
Ethanol
Procedure:
-
A mixture of this compound (1.0 g, 8.4 mmol), acetone (0.61 g, 10.5 mmol), and elemental sulfur (0.34 g, 10.5 mmol) in ethanol (20 mL) is prepared.
-
A catalytic amount of morpholine (0.2 mL) is added to the mixture.
-
The reaction is stirred at room temperature for 24 hours.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried.
-
The crude product can be purified by recrystallization from ethanol to yield pure 2-acetyl-3-aminothieno[3,2-b]pyridine.
Quantitative Data:
| Product | Reagents | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 2-Acetyl-3-aminothieno[3,2-b]pyridine | Acetone, Sulfur | Morpholine | Ethanol | Room Temp. | 24 | 60-70 | General Procedure |
Visualizations
Caption: Synthetic routes from this compound.
3-Amino-2-pyridinecarbonitrile: A Versatile Scaffold in Medicinal Chemistry for Kinase Inhibitor Discovery
Introduction: 3-Amino-2-pyridinecarbonitrile, a substituted aminopyridine, has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique arrangement of a nucleophilic amino group ortho to a cyano group on a pyridine ring provides a reactive template for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This scaffold is particularly prominent in the development of kinase inhibitors, a class of targeted therapies that has revolutionized the treatment of cancer and other diseases. The strategic placement of functional groups in this compound allows for its elaboration into fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to interact with the ATP-binding site of various protein kinases.
Application in Oncology: Targeting Key Signaling Pathways
Derivatives of this compound have demonstrated significant promise in oncology by targeting key kinases involved in cancer cell proliferation, survival, and differentiation. One of the notable applications is in the development of inhibitors for Pim-1 kinase, a serine/threonine kinase that is overexpressed in various hematological malignancies and solid tumors.
Pyrido[2,3-d]pyrimidines as PIM-1 Kinase Inhibitors
The fusion of a pyrimidine ring to the this compound core leads to the formation of pyrido[2,3-d]pyrimidines, a class of compounds that has shown potent inhibitory activity against PIM-1 kinase.[1] These compounds act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby blocking its downstream signaling functions. The inhibition of PIM-1 can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1]
A simplified representation of the PIM-1 signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidine derivatives is depicted below:
Caption: Simplified PIM-1 signaling pathway and its inhibition.
Quantitative Data on Bioactive Derivatives
The following table summarizes the in vitro biological activity of representative pyrido[2,3-d]pyrimidine derivatives synthesized from an aminonicotinonitrile precursor, highlighting their potential as anti-cancer agents.
| Compound ID | Target | Assay | IC50 | Cell Line | Reference |
| Compound 4 | PIM-1 Kinase | Kinase Inhibition Assay | 11.4 nM | - | [1] |
| Compound 10 | PIM-1 Kinase | Kinase Inhibition Assay | 17.2 nM | - | [1] |
| Compound 4 | - | Cytotoxicity (MTT) | 0.57 µM | MCF-7 (Breast Cancer) | [1] |
| Compound 11 | - | Cytotoxicity (MTT) | 1.31 µM | MCF-7 (Breast Cancer) | [1] |
| Compound 4 | - | Cytotoxicity (MTT) | 1.13 µM | HepG2 (Liver Cancer) | [1] |
| Compound 11 | - | Cytotoxicity (MTT) | 0.99 µM | HepG2 (Liver Cancer) | [1] |
Experimental Protocols
The synthesis of bioactive molecules from this compound typically involves a multi-step process. A general workflow for the synthesis of pyrido[2,3-d]pyrimidine derivatives is outlined below.
Caption: General workflow for pyrido[2,3-d]pyrimidine synthesis.
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative (Adapted from a general procedure for o-aminonitriles)
This protocol describes a potential pathway for the synthesis of a fused pyrimidine ring system starting from this compound.
Materials:
-
This compound
-
Ethyl Cyanoacetate
-
Sodium Ethoxide
-
Ethanol (absolute)
-
Hydrochloric Acid (concentrated)
-
Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in absolute ethanol.
-
Addition of Reagents: To this solution, add ethyl cyanoacetate (1.1 equivalents) followed by a solution of sodium ethoxide in ethanol (2 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with concentrated hydrochloric acid.
-
Isolation: The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield the desired pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative.
-
Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Disclaimer: This protocol is an adapted general procedure and may require optimization for the specific starting material and desired product.
Conclusion
This compound stands out as a privileged scaffold in medicinal chemistry, offering a gateway to a rich diversity of heterocyclic compounds. Its application in the synthesis of kinase inhibitors, particularly for cancer therapy, has been a focal point of research. The ability to readily construct fused ring systems like pyrido[2,3-d]pyrimidines allows for the fine-tuning of biological activity, leading to the discovery of potent and selective inhibitors of key oncogenic kinases such as PIM-1. The continued exploration of this building block is expected to yield novel therapeutic agents with improved efficacy and safety profiles for the treatment of cancer and other diseases.
References
Application Notes and Protocols for the Use of 3-Amino-2-pyridinecarbonitrile in Kinase Inhibitor Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-2-pyridinecarbonitrile is a versatile heterocyclic building block in medicinal chemistry, particularly for the synthesis of ATP-competitive kinase inhibitors. Its structure, featuring a pyridine ring with strategically placed amino and cyano groups, allows for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties. The 2-amino-3-cyanopyridine motif is a known pharmacophore that can form crucial hydrogen bond interactions with the hinge region of many protein kinases, a key interaction for potent inhibition.[1][2] This scaffold has been successfully utilized to develop inhibitors for various kinase targets implicated in cancer, such as VEGFR, HER-2, and PIM-1.
Key Features of the this compound Scaffold:
-
Versatile Synthetic Handles: The amino and cyano groups serve as reactive sites for a wide range of chemical transformations, enabling the construction of diverse compound libraries.
-
Hinge-Binding Motif: The pyridine nitrogen and the adjacent amino group can act as hydrogen bond donors and acceptors, facilitating strong binding to the kinase hinge region.
-
Structural Rigidity: The aromatic pyridine core provides a rigid scaffold, which can be advantageous for designing inhibitors with high affinity and selectivity.
Applications in Kinase Inhibitor Synthesis
Derivatives of this compound have been synthesized and evaluated as potent inhibitors of several key protein kinases involved in oncogenic signaling pathways. These inhibitors typically function by competing with ATP for binding to the catalytic site of the kinase.
Targeted Kinases and Therapeutic Areas:
-
VEGFR-2/HER-2 Inhibition: Dual inhibitors targeting both Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2) have been developed.[1] These kinases are critical drivers of angiogenesis and tumor cell proliferation, respectively, making dual inhibition an attractive anti-cancer strategy.[1]
-
PIM-1 Kinase Inhibition: The PIM-1 kinase is a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation. Several potent PIM-1 inhibitors have been developed from cyanopyridine-based scaffolds.[3][4][5]
-
General Anti-proliferative Activity: A wide range of 3-cyano-2(1H)-pyridone and other cyanopyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549).[1][6][7]
Data Presentation: Biological Activity of Representative Derivatives
The following table summarizes the biological activity of several kinase inhibitors synthesized from or containing the cyanopyridine scaffold.
| Compound ID | Structure/Class | Target Kinase(s) | IC50 Value | Cell Line | IC50 Value (Cell-based) | Reference |
| 5a | Non-fused Cyanopyridone | VEGFR-2 / HER-2 | 29.50 nM (VEGFR-2), 65.10 nM (HER-2) | MCF-7 | 1.77 µM | [1] |
| 5e | Non-fused Cyanopyridone | VEGFR-2 / HER-2 | 21.30 nM (VEGFR-2), 48.20 nM (HER-2) | MCF-7 | 1.39 µM | [1] |
| Compound 12 | Pyridine-1,3,4-oxadiazole Hybrid | PIM-1 | 14.3 nM | MCF-7 | 0.5 µM | [4] |
| Compound 4 | Pyrido[2,3-d]pyrimidine | PIM-1 | 11.4 nM | MCF-7 | 0.57 µM | [5] |
| Compound 10 | Pyrido[2,3-d]pyrimidine | PIM-1 | 17.2 nM | HepG2 | 4.16 µM | [5] |
| Compound 7b | Fused Pyridopyrimidine | - | - | MCF-7 | 6.22 µM | [1] |
| Compound 8a | 3-Cyano-2(1H)-pyridone | - | - | A549 | 0.83 µg/mL | [7] |
Signaling Pathways and Experimental Workflows
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibitors based on the this compound scaffold can block the ATP-binding site of VEGFR-2, thereby inhibiting its autophosphorylation and downstream signaling.
Caption: Inhibition of the VEGFR-2 signaling pathway by a cyanopyridine-based inhibitor.
General Experimental Workflow for Synthesis and Evaluation
The development of novel kinase inhibitors from the this compound scaffold follows a logical progression from chemical synthesis to biological evaluation.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
Microwave-Assisted Synthesis of 3-Amino-2-pyridinecarbonitrile Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the efficient synthesis of 3-Amino-2-pyridinecarbonitrile analogs using microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over traditional heating methods, including drastically reduced reaction times, improved yields, and a greener chemical process. The this compound scaffold is a key pharmacophore in numerous compounds with significant biological activity, including potential as kinase inhibitors for cancer therapy.
Introduction
The synthesis of 2-amino-3-cyanopyridine derivatives has garnered considerable interest in medicinal chemistry due to their therapeutic potential.[1] Traditional synthesis methods often involve lengthy reaction times and produce lower yields.[1] Microwave-assisted synthesis provides a rapid and efficient alternative for the one-pot synthesis of these valuable compounds from readily available starting materials.[1][2] This approach is particularly advantageous for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery.
Data Presentation
The following table summarizes the results of the microwave-assisted, one-pot synthesis of various 2-amino-3-cyanopyridine derivatives. The general reaction involves the condensation of an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate under solvent-free microwave irradiation.[1]
| Entry | Ar (from Aldehyde) | R (from Ketone) | Product | Time (min) | Yield (%) | m.p. (°C) |
| 1 | 4-ClC₆H₄ | 4-MeOC₆H₄ | 2-Amino-4-(4-chlorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile | 8 | 83 | 195-196 |
| 2 | 4-MeOC₆H₄ | 4-MeOC₆H₄ | 2-Amino-4,6-bis(4-methoxyphenyl)pyridine-3-carbonitrile | 7 | 80 | 159-160 |
| 3 | 4-MeC₆H₄ | 4-MeOC₆H₄ | 2-Amino-6-(4-methoxyphenyl)-4-(p-tolyl)pyridine-3-carbonitrile | 8 | 86 | 179-180 |
| 4 | C₆H₅ | 4-MeOC₆H₄ | 2-Amino-6-(4-methoxyphenyl)-4-phenylpyridine-3-carbonitrile | 7 | 82 | 185-186 |
| 5 | 4-FC₆H₄ | 4-MeOC₆H₄ | 2-Amino-4-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-3-carbonitrile | 8 | 81 | 201-202 |
| 6 | 4-ClC₆H₄ | C₆H₅ | 2-Amino-4-(4-chlorophenyl)-6-phenylpyridine-3-carbonitrile | 9 | 78 | 210-211 |
| 7 | 4-MeOC₆H₄ | C₆H₅ | 2-Amino-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile | 8 | 75 | 165-166 |
| 8 | 4-MeC₆H₄ | C₆H₅ | 2-Amino-6-phenyl-4-(p-tolyl)pyridine-3-carbonitrile | 8 | 79 | 170-171 |
| 9 | C₆H₅ | C₆H₅ | 2-Amino-4,6-diphenylpyridine-3-carbonitrile | 7 | 72 | 188-189 |
| 10 | 4-FC₆H₄ | C₆H₅ | 2-Amino-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile | 9 | 76 | 204-205 |
| 11 | 4-ClC₆H₄ | CH₃ | 2-Amino-4-(4-chlorophenyl)-6-methylpyridine-3-carbonitrile | 8 | 84 | 172-173 |
Data sourced from a study by Shi, F., et al. (2005).[1]
Experimental Protocols
General Protocol for the Microwave-Assisted One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol describes a general procedure for the solvent-free, one-pot synthesis of 2-amino-3-cyanopyridine derivatives via a multi-component reaction under microwave irradiation.[1]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
Dry 25 mL flask suitable for microwave synthesis
-
Microwave reactor
-
Ethanol (for washing and recrystallization)
Procedure:
-
In a dry 25 mL flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
Place the flask in a microwave oven and connect it to a refluxing apparatus.
-
Irradiate the reaction mixture for 7-9 minutes.
-
After the reaction is complete, allow the mixture to cool.
-
Wash the reaction mixture with a small amount of ethanol (2 mL).
-
Purify the crude product by recrystallization from 95% ethanol to obtain the pure 2-amino-3-cyanopyridine derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., melting point, IR, ¹H NMR, and elemental analysis).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted synthesis of this compound analogs.
Signaling Pathways
This compound analogs have shown promise as inhibitors of key signaling pathways implicated in cancer, such as those involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Human Epidermal Growth Factor Receptor 2 (HER-2).
The VEGFR-2 signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[3]
The HER-2 signaling pathway, when overactivated, can lead to uncontrolled cell growth and proliferation, a hallmark of certain types of cancer, particularly breast cancer.[4]
References
The Versatility of 3-Amino-2-pyridinecarbonitrile in the Development of Novel Anticancer Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3-Amino-2-pyridinecarbonitrile is a pivotal heterocyclic building block in medicinal chemistry, particularly in the synthesis of novel anticancer agents. Its unique structural arrangement, featuring adjacent amino and cyano functionalities on a pyridine ring, provides a versatile scaffold for the construction of a diverse array of fused heterocyclic systems. These resulting compounds, most notably pyrido[2,3-d]pyrimidines, have demonstrated significant potential in oncology by targeting various hallmarks of cancer, including aberrant cell signaling, uncontrolled proliferation, and evasion of apoptosis. This document provides a comprehensive overview of the application of this compound in the design and synthesis of potent anticancer agents, complete with detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and mechanisms of action.
Application in Anticancer Agent Synthesis
The primary application of this compound in cancer research lies in its role as a precursor for the synthesis of pyrido[2,3-d]pyrimidine derivatives. This fused heterocyclic system is a well-established pharmacophore that has been successfully incorporated into a variety of kinase inhibitors. The amino and cyano groups of this compound readily participate in cyclization reactions with various reagents to form the pyrimidine ring, allowing for the introduction of diverse substituents to modulate pharmacological activity.
Derivatives of pyrido[2,3-d]pyrimidine have been shown to exhibit potent inhibitory activity against several key protein kinases implicated in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Pim-1 kinase.[1][2] By inhibiting these kinases, these compounds can disrupt downstream signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of representative anticancer agents synthesized from this compound derivatives. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of cancer cells by 50%.
| Compound ID | Target Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8a | PC-3 (Prostate) | 7.98 | [3] |
| Compound 8b | PC-3 (Prostate) | 8.52 | [3] |
| Compound 9a | PC-3 (Prostate) | 9.26 | [3] |
| Compound 1 | MCF-7 (Breast) | 3.98 | [4] |
| Compound 2 | MCF-7 (Breast) | 17.52 | [4] |
| Compound 7 | MCF-7 (Breast) | 11.41 | [4] |
| Compound 4 | MCF-7 (Breast) | 0.57 | [1] |
| Compound 11 | MCF-7 (Breast) | 1.31 | [1] |
| Compound 4 | HepG2 (Liver) | 1.13 | [1] |
| Compound 11 | HepG2 (Liver) | 0.99 | [1] |
| Compound 5a | HepG2 (Liver) | 2.71 | [2] |
| Compound 5a | MCF-7 (Breast) | 1.77 | [2] |
| Compound B1 | H1975 (Lung) | 0.013 (kinase inhibition) | [5] |
Experimental Protocols
General Synthesis of Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
This protocol describes a common method for the synthesis of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives, which often serve as the core structure for various kinase inhibitors.
References
- 1. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cyclocondensation Reactions of 3-Amino-2-pyridinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cyclocondensation reactions of 3-amino-2-pyridinecarbonitrile, a versatile building block in the synthesis of various heterocyclic compounds with significant therapeutic potential. The document details reaction methodologies, presents quantitative data for synthesized compounds, and includes diagrams of relevant signaling pathways and experimental workflows.
Introduction to Cyclocondensation Reactions of this compound
This compound is a highly reactive and valuable starting material in heterocyclic synthesis due to the presence of vicinal amino and cyano groups on the pyridine ring. These functionalities readily participate in cyclocondensation reactions with a variety of dielectrophilic reagents to afford a diverse range of fused heterocyclic systems. The resulting compounds, particularly pyrido[2,3-d]pyrimidines, thieno[2,3-b]pyridines, and other related scaffolds, have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include potent inhibition of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Proviral Integration site for Moloney murine leukemia virus-1 (PIM-1) kinase.
The versatility of this compound allows for its reaction with various partners, including:
-
Formic Acid and Acetic Anhydride: Leading to the formation of pyrido[2,3-d]pyrimidin-4(3H)-ones and their 2-methyl analogues, respectively.
-
Active Methylene Compounds: In the presence of a base, these reactions yield functionalized pyridopyrimidines.
-
Isothiocyanates: Resulting in the formation of pyridopyrimidinethiones.
-
Urea and Thiourea: Providing access to pyrido[2,3-d]pyrimidin-4(3H)-ones and their thio-analogues.
-
α-Halo Ketones and Esters: Leading to the synthesis of thieno[2,3-b]pyridines through the Gewald reaction.
These reactions provide a powerful toolkit for the generation of diverse chemical libraries for drug discovery and development.
Data Presentation
The following tables summarize the quantitative data for various compounds synthesized from this compound and its derivatives, focusing on their anticancer and kinase inhibitory activities.
Table 1: In Vitro Cytotoxicity of Pyrido[2,3-d]pyrimidine Derivatives
| Compound ID | Modification | Cell Line | IC50 (µM) | Reference |
| 1 | Ethyl 7-amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate | MCF-7 | 3.98 ± 0.2 | [1] |
| HeLa | 6.29 ± 0.3 | [1] | ||
| HepG-2 | 5.12 ± 0.25 | [1] | ||
| 2 | 5-(4-Chlorophenyl)-8-cyclohexyl-2-(2,4-dichlorophenyl)-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile | MCF-7 | 0.57 | [2] |
| HepG2 | 1.13 | [2] | ||
| 7 | Ethyl 5-(4-chlorophenyl)-6-cyano-8-cyclohexyl-4,7-dioxo-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-2-carboxylate | MCF-7 | 17.52 | [1] |
| 10 | Pyrido[2,3-d]pyrimidine derivative | MCF-7 | - | [2] |
| 11 | Pyrido[2,3-d]pyrimidine derivative | MCF-7 | 1.31 | [2] |
| HepG2 | 0.99 | [2] | ||
| B1 | N-(5-((4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrido[2,3-d]pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide | H1975 | 0.087 | [3] |
| B7 | Pyrido[2,3-d]pyrimidine derivative | H1975 | 0.023 ± 0.003 | [3] |
| A549 | 0.441 ± 0.027 | [3] | ||
| B11 | Pyrido[2,3-d]pyrimidine derivative | H1975 | 0.106 ± 0.012 | [3] |
| A549 | 0.655 ± 0.056 | [3] |
Table 2: Kinase Inhibitory Activity of Synthesized Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 1 | EGFRwt | 93 | [1] |
| EGFRT790M | 174 | [1] | |
| 4 | PIM-1 | 11.4 | [2] |
| 10 | PIM-1 | 17.2 | [2] |
| B1 | EGFR L858R/T790M | 13 | [3] |
Experimental Protocols
This section provides detailed methodologies for key cyclocondensation reactions of this compound and its derivatives.
General Procedure for the Synthesis of 5-(Aryl)-2-methyl-4,7-dioxo-8-(3-(trifluoromethyl)phenyl)-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles.[4]
-
A solution of 6-amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile (2 mmol) in acetic anhydride (10 mL) is prepared.
-
The reaction mixture is refluxed for a period of 3 to 6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is concentrated under reduced pressure.
-
The resulting reaction mixture is poured into ice water (40 mL) to induce the precipitation of a solid.
-
The precipitate is collected by filtration, washed with water, and dried to yield the final product.
General Procedure for the Synthesis of 4,7-dioxo-5-(aryl)-8-(3-(trifluoromethyl)phenyl)-3,4,7,8-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitriles.[4]
-
The appropriate 6-amino-4-(aryl)-2-oxo-1-(3-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3,5-dicarbonitrile (10 mmol) is dissolved in formic acid (20 mL).
-
A catalytic amount of concentrated sulfuric acid is added to the solution.
-
The reaction mixture is refluxed for 4 to 8 hours, with the reaction progress monitored by TLC.
-
After the reaction is complete, the mixture is allowed to cool to room temperature.
-
The cooled reaction mixture is then carefully poured into ice water to precipitate the product.
-
The solid product is collected by filtration, washed with water, and dried.
One-pot Synthesis of 2-Amino-3-cyanopyridine Derivatives.[5][6]
-
A mixture of an appropriate aromatic aldehyde (2 mmol), a substituted acetophenone (2 mmol), malononitrile (2 mmol), and ammonium acetate (2.5 mmol) is prepared in a reaction vessel.
-
A catalytic amount of N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) (0.05 g) is added to the mixture.
-
The reaction mixture is heated to 100 °C with stirring for the appropriate time as monitored by TLC (n-hexane/acetone, 10:4).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
Cold 95% ethanol (5 mL) is added to the mixture to precipitate the product.
-
The precipitate is filtered, washed with cold ethanol, and dried to obtain the pure product.
Synthesis of 3-Amino-thieno[2,3-b]pyridine Derivatives via Gewald Reaction.[7]
-
A 3-cyanopyridin-2-thiol derivative is reacted with a halogen-containing compound that has an electron-withdrawing group in the alpha-position.
-
The reaction is typically carried out in a suitable solvent and may require a base to facilitate the reaction.
-
The reaction mixture is stirred at an appropriate temperature for a sufficient time to ensure complete reaction.
-
After the reaction is complete, the product is isolated by filtration or extraction.
-
The crude product can be purified by crystallization or chromatography to yield the desired 3-aminothieno[2,3-b]pyridine derivative.
Mandatory Visualizations
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by compounds derived from this compound.
Caption: VEGFR-2 Signaling Pathway.
Caption: HER-2 Signaling Pathway.
References
Application Notes and Protocols: Multicomponent Reactions Involving 3-Amino-2-pyridinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of multicomponent reactions (MCRs) for the synthesis of pyrido[2,3-d]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology. While direct multicomponent reactions starting from 3-Amino-2-pyridinecarbonitrile are not extensively documented in the literature, this document outlines plausible synthetic strategies based on analogous reactions of related aminopyridines and aminopyrimidines. The resulting pyrido[2,3-d]pyrimidine scaffold is a key pharmacophore in several kinase inhibitors, and this note details the relevant signaling pathways.
I. Synthetic Applications: Synthesis of Pyrido[2,3-d]pyrimidines
The synthesis of the pyrido[2,3-d]pyrimidine core is of great interest due to its prevalence in biologically active molecules. Multicomponent reactions offer an efficient and atom-economical approach to constructing this fused heterocyclic system. A plausible three-component reaction involves the condensation of this compound, an aldehyde, and an active methylene compound.
A proposed reaction mechanism involves an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the this compound, and subsequent intramolecular cyclization and tautomerization to yield the final pyrido[2,3-d]pyrimidine product.
Experimental Protocol: Three-Component Synthesis of 4-Aryl-2-oxo-1,2,5,6-tetrahydro-7H-pyrido[2,3-d]pyrimidine-6-carbonitriles
This protocol is a representative example adapted from similar multicomponent reactions for the synthesis of related pyridopyrimidine derivatives.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., ethyl cyanoacetate)
-
Catalyst (e.g., piperidine or L-proline)
-
Solvent (e.g., ethanol or N,N-dimethylformamide)
Procedure:
-
To a solution of this compound (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in the chosen solvent (10 mL), add the active methylene compound (1.2 mmol).
-
Add a catalytic amount of piperidine or L-proline (10 mol%).
-
Reflux the reaction mixture for 6-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate).
-
Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Quantitative Data from Analogous Syntheses
Due to the limited availability of specific data for multicomponent reactions starting with this compound, the following table summarizes yields from analogous three-component syntheses of pyrido[2,3-d]pyrimidines using different aminopyrimidine or aminouracil precursors. This data provides an expected range of efficiency for the proposed protocol.
| Entry | Amine Component | Aldehyde | Active Methylene Compound | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 6-Aminouracil | Benzaldehyde | Malononitrile | L-proline | Water | 2 | 92 |
| 2 | 6-Amino-1,3-dimethyluracil | 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 5 | 88 |
| 3 | 2,6-Diaminopyrimidin-4(3H)-one | 4-Methoxybenzaldehyde | Ethyl cyanoacetate | Triethylamine | DMF | 8 | 85 |
| 4 | 6-Amino-2-thiouracil | 3-Nitrobenzaldehyde | Malononitrile | K₂CO₃ | Ethanol | 6 | 90 |
II. Biological Applications: Targeting Cancer Signaling Pathways
Derivatives of pyrido[2,3-d]pyrimidine have emerged as potent inhibitors of key kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Pim-1 kinase.[1]
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[2][3] Dysregulation of this pathway is a common feature in many cancers. Pyrido[2,3-d]pyrimidine derivatives can act as ATP-competitive inhibitors of the EGFR tyrosine kinase, blocking downstream signaling cascades.
Caption: Simplified EGFR signaling pathway and the inhibitory action of pyrido[2,3-d]pyrimidine derivatives.
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and promotes cell survival and proliferation by phosphorylating several downstream targets.[4][5] Pyrido[2,3-d]pyrimidine-based compounds have been developed as potent Pim-1 kinase inhibitors, inducing apoptosis in cancer cells.
Caption: Pim-1 kinase signaling pathway and its inhibition by pyrido[2,3-d]pyrimidine derivatives.
III. Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel pyrido[2,3-d]pyrimidine derivatives as potential kinase inhibitors.
Caption: General workflow for the discovery of pyrido[2,3-d]pyrimidine-based kinase inhibitors.
References
- 1. Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 3-Amino-2-pyridinecarbonitrile Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of carbonic anhydrase (CA) inhibitors derived from 3-amino-2-pyridinecarbonitrile and the subsequent evaluation of their inhibitory activity. The protocols are based on established methodologies in the scientific literature.
I. Synthesis of 2-Amino-3-cyanopyridine Derivatives
The synthesis of 2-amino-3-cyanopyridine derivatives, which are structurally related to this compound, is often achieved through a one-pot, multi-component reaction. This approach is efficient and allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives [1][2][3][4]
This protocol outlines a general procedure for the synthesis of 2-amino-3-cyanopyridine derivatives from an aromatic aldehyde, a methyl ketone, malononitrile, and ammonium acetate.
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Methyl ketone (e.g., acetophenone)
-
Malononitrile
-
Ammonium acetate
-
Ethanol
-
Catalyst (e.g., N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide [TBBDA] or none if using microwave irradiation)[1]
-
Round-bottom flask
-
Reflux condenser or microwave reactor
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvents (e.g., ethanol, DMF/methanol)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5-2.5 mmol) in a suitable solvent such as ethanol (20 mL).[4] If a catalyst is used, it is added at this stage.
-
Reaction Conditions:
-
Conventional Heating: The mixture is stirred and heated under reflux for an appropriate time (typically 4-14 hours), with the reaction progress monitored by Thin Layer Chromatography (TLC).[1][4]
-
Microwave Irradiation: For a solvent-free approach, the mixture of reactants is irradiated in a microwave oven, which can significantly reduce the reaction time to a few minutes.[2]
-
-
Work-up and Purification:
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The precipitated solid product is collected by filtration.
-
The crude product is washed with a small amount of cold ethanol.
-
Further purification is achieved by recrystallization from a suitable solvent system, such as ethanol or a mixture of DMF and methanol, to yield the pure 2-amino-3-cyanopyridine derivative.[4]
-
Diagram of Synthetic Pathway:
References
Troubleshooting & Optimization
Improving the solubility of 3-Amino-2-pyridinecarbonitrile in aqueous solutions
Technical Support Center: 3-Amino-2-pyridinecarbonitrile Solubility
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound (CAS No: 42242-11-5) is a pyridine organic compound often used as a pharmaceutical intermediate.[1][2] Like many organic molecules with aromatic structures, it is expected to have limited solubility in water.[3] Achieving an adequate concentration in aqueous solutions is crucial for many applications, including biological assays, formulation development, and in-vivo studies. Poor water solubility can lead to inaccurate experimental data, low bioavailability, and challenges in creating suitable dosage forms.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 42242-11-5 | [1][6] |
| Molecular Formula | C₆H₅N₃ | [2][6] |
| Molecular Weight | 119.12 g/mol | [2][6] |
| Appearance | Off-white to light yellow solid | [1] |
| Melting Point | 151°C | [1][2] |
| Predicted pKa | 0.61 ± 0.10 | [1] |
| Predicted XLogP3-AA | 0.8 | [6] |
Q2: I am having difficulty dissolving this compound in water. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, start with these basic steps:
-
Verify Compound Purity: Impurities can significantly impact solubility. Ensure you are using a high-purity grade of the compound.
-
Particle Size Reduction: The dissolution rate is related to the particle size.[7] Try grinding the solid material into a fine powder to increase the surface area available for solvent interaction.[8]
-
Apply Mechanical Energy: Use a vortex mixer or an ultrasonic bath (sonication) to provide energy to break apart solid agglomerates and enhance dissolution.
-
Gentle Heating: For many compounds, solubility increases with temperature.[9] Try warming the solution gently. However, be cautious of potential degradation at elevated temperatures. Monitor the stability of the compound under these conditions.
Q3: How does adjusting the pH of the solution affect the solubility of this compound?
A3: Adjusting the pH is a common and effective method for increasing the solubility of ionizable compounds.[5][7] this compound has a basic amino group and a pyridine ring nitrogen, which can be protonated in acidic conditions. By lowering the pH, the compound can be converted into its more soluble salt form.[10] Given its basic nature, its solubility is expected to increase significantly in acidic solutions (lower pH).[11][12]
Q4: What are co-solvents, and how can they be used to improve solubility?
A4: Co-solvency involves adding a water-miscible organic solvent to an aqueous solution to increase the solubility of poorly soluble compounds.[13][14] The co-solvent reduces the polarity of the water, making it a more favorable environment for the hydrophobic solute.[13] This is one of the most widely used techniques for solubilizing hydrophobic molecules for pharmaceutical and research purposes.[15]
Table 2: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Typical Concentration Range | Notes & Considerations |
| Ethanol | 1-20% (v/v) | Widely used, but can have biological effects or cause precipitation when diluted.[13][15] |
| Propylene Glycol (PG) | 5-40% (v/v) | A common vehicle for parenteral and oral formulations.[15] |
| Polyethylene Glycol (PEG 300/400) | 10-50% (v/v) | Low toxicity, frequently used in drug formulations.[16][17] |
| Dimethyl Sulfoxide (DMSO) | <1% (for biological assays) | A very strong solvent, but can be toxic to cells at higher concentrations. |
| Glycerin | 5-30% (v/v) | A non-toxic and viscous co-solvent.[16] |
Q5: Can cyclodextrins be used to enhance the solubility of this compound?
A5: Yes, complexation with cyclodextrins is a highly effective technique for improving the solubility of poorly soluble drugs.[18] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19] The hydrophobic this compound molecule can be encapsulated within this cavity, forming an "inclusion complex" that has significantly greater aqueous solubility.[19][20][21] This method is particularly beneficial for medications classified as BCS Class II (low solubility, high permeability).[19]
Q6: How do surfactants increase the solubility of organic compounds?
A6: Surfactants are amphiphilic molecules that, at concentrations above the critical micelle concentration (CMC), form aggregates called micelles.[22] These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like this compound can be partitioned into the hydrophobic core of the micelle, a process known as micellar solubilization, which dramatically increases their apparent solubility in the aqueous solution.[23][24] Non-ionic surfactants like Polysorbates (Tween series) and sorbitan esters (Span series) are commonly used.[4][22]
Troubleshooting Guides
Problem: My compound dissolves initially but precipitates out of my aqueous buffer over time.
-
Potential Cause 1: pH Shift or Buffer Incompatibility. The final pH of your solution may be different than intended, causing the compound to fall out of solution. Some buffer components may also interact with the compound, reducing its solubility.
-
Solution: Carefully measure and adjust the final pH of the solution after the compound has been added. If precipitation persists, consider screening different buffer systems.
-
-
Potential Cause 2: Exceeding Maximum Solubility. You may be operating at a concentration that is at or above the equilibrium solubility limit, leading to crystallization over time.
-
Solution: Determine the compound's solubility in that specific medium. Work at a concentration safely below the maximum solubility (e.g., 80-90% of saturation). If a higher concentration is required, you must employ a solubility enhancement technique.
-
-
Potential Cause 3: Co-solvent Dilution. If you are using a co-solvent and dilute the stock solution into a larger aqueous volume, the final co-solvent concentration may be too low to maintain solubility, causing precipitation.
-
Solution: Ensure the final concentration of the co-solvent in the working solution is sufficient. It may be necessary to prepare the final solution by adding the stock to a buffer that already contains the co-solvent.
-
Experimental Protocols & Visualizations
Workflow for Addressing Solubility Issues
The following diagram outlines a logical workflow for systematically addressing the poor solubility of a compound like this compound.
References
- 1. This compound CAS#: 42242-11-5 [amp.chemicalbook.com]
- 2. This compound CAS#: 42242-11-5 [m.chemicalbook.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. 3-Aminopyridine-2-carbonitrile | C6H5N3 | CID 577015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methods of solubility enhancements | PPTX [slideshare.net]
- 8. ijmsdr.org [ijmsdr.org]
- 9. quora.com [quora.com]
- 10. journal.appconnect.in [journal.appconnect.in]
- 11. fiveable.me [fiveable.me]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. Drug complexes: Perspective from Academic Research and Pharmaceutical Market - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Co-solvent: Significance and symbolism [wisdomlib.org]
- 18. researchgate.net [researchgate.net]
- 19. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 20. Drug solubilization by complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. REVIEW ON INCLUSION COMPLEXATION A TECHNIQUE TO ENHANCE THE SOLUBILITY OF POORLY WATER-SOLUBLE DRUG [zenodo.org]
- 22. RU2322158C2 - Using surfactants for solubilization of water-insoluble solid substances in beverages - Google Patents [patents.google.com]
- 23. ascelibrary.org [ascelibrary.org]
- 24. joanmorais.com [joanmorais.com]
Overcoming precipitation of 3-Amino-2-pyridinecarbonitrile in biological assays
Welcome to the technical support center for 3-Amino-2-pyridinecarbonitrile. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the use of this compound in biological assays, with a primary focus on addressing issues related to its precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
A1: this compound, also known as 3-amino-2-cyanopyridine, is a pyridine organic compound.[1][2] It serves as a versatile chemical intermediate in the synthesis of more complex molecules.[1][3] Derivatives of similar cyanopyridine structures have been investigated for various therapeutic properties, including potential anti-cancer and anti-inflammatory effects, and as inhibitors of enzymes like carbonic anhydrase and kinases.[3][4][5][6]
Q2: I am observing precipitation of this compound in my aqueous assay buffer. What is the likely cause?
A2: The chemical structure of this compound suggests it may have limited aqueous solubility. Precipitation in biological media is a frequent issue with hydrophobic compounds. This can happen when the final concentration of the compound surpasses its solubility limit in the assay buffer, particularly when diluting a concentrated stock solution (e.g., in DMSO). The various salts, proteins, and other components in the media can also affect the compound's solubility.[7]
Q3: Can I use Dimethyl sulfoxide (DMSO) to dissolve this compound for my experiments?
A3: Yes, DMSO is a commonly used solvent for dissolving hydrophobic compounds for in vitro assays.[7] this compound is expected to be soluble in DMSO. However, it is crucial to maintain a low final concentration of DMSO in your assay (typically below 0.5%) to prevent solvent-induced artifacts or cytotoxicity.[7]
Q4: What are the primary strategies for improving the solubility of this compound in my biological assay?
A4: Key strategies to enhance the aqueous solubility of poorly soluble compounds like this compound include:
-
Co-solvents: Utilizing a water-miscible organic solvent in your buffer.[7][8]
-
pH Adjustment: Altering the pH of the buffer to ionize the compound, which can increase its solubility.[7][8]
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes that improve aqueous solubility.[7][8][9]
-
Surfactants: Employing non-ionic surfactants to help disperse the compound.[7][8]
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow this troubleshooting workflow:
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Accurately weigh a sample of this compound.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight: 119.12 g/mol ).
-
Add the calculated volume of DMSO to the solid compound.
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Kinetic Solubility Assessment in Assay Buffer
This protocol allows for an estimation of the kinetic solubility of this compound in your specific buffer.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a 96-well plate, add your aqueous assay buffer to multiple wells.
-
Add a small volume of the 10 mM stock solution to the buffer to reach your highest desired concentration (e.g., 100 µM). Ensure the final DMSO concentration is consistent across all wells.
-
Create a serial dilution of the compound in the plate.
-
Incubate the plate at room temperature for 1-2 hours.
-
Visually inspect for precipitation or measure turbidity using a plate reader at a wavelength of 620 nm. The highest concentration without a significant increase in turbidity is an estimate of the kinetic solubility.
Protocol 3: Solubility Enhancement using a Co-solvent
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare your assay buffer containing different final percentages of a co-solvent (e.g., 0.1%, 0.5%, 1% DMSO). It is essential to first determine the maximum tolerable co-solvent concentration for your biological system.
-
Add the stock solution to each buffer formulation to achieve a target concentration that was previously problematic.
-
Incubate and observe for precipitation as described in Protocol 2.
Data Presentation
The following tables provide illustrative data on the solubility of a hypothetical poorly soluble compound, similar to this compound, in various solvents and with different solubilization aids. Note: This data is for exemplary purposes and should be experimentally determined for your specific conditions.
Table 1: Illustrative Solubility in Common Solvents
| Solvent | Estimated Solubility (µM) |
| Water | < 1 |
| PBS (pH 7.4) | < 5 |
| DMSO | > 50,000 |
| Ethanol | 5,000 - 10,000 |
Table 2: Illustrative Effect of Co-solvents and Excipients on Aqueous Solubility
| Assay Buffer (PBS, pH 7.4) with Additive | Estimated Solubility (µM) |
| 0.5% DMSO | 10 - 20 |
| 1% DMSO | 20 - 40 |
| 5% PEG400 | 30 - 50 |
| 10 mM HP-β-Cyclodextrin | 80 - 120 |
Signaling Pathway and Experimental Workflow Diagrams
The precipitation of a compound can lead to inaccurate results when studying its effect on cellular signaling pathways. Below is a generic representation of a kinase signaling pathway that could be investigated.
The following diagram illustrates a logical workflow for selecting a suitable formulation strategy for a poorly soluble compound.
References
- 1. This compound CAS#: 42242-11-5 [m.chemicalbook.com]
- 2. This compound CAS#: 42242-11-5 [amp.chemicalbook.com]
- 3. Buy 3-Pyridinecarbonitrile, 2-amino-5-[(2-cyano-4-nitrophenyl)azo]-6-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl- | 77737-04-3 [smolecule.com]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Optimization of reaction conditions for 3-Amino-2-pyridinecarbonitrile synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Amino-2-pyridinecarbonitrile. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods involve multi-component reactions, which are valued for their efficiency. A common approach is a one-pot synthesis using an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium acetate. Variations include different catalysts and reaction conditions, such as conventional heating or microwave irradiation, to optimize yield and reaction time.
Q2: What is a typical yield for the synthesis of this compound?
A2: Yields can vary significantly depending on the specific protocol, including the choice of reactants, catalyst, solvent, and reaction conditions. Reported yields can range from moderate to excellent (up to 86% or higher in some optimized procedures).[1] Low yields are a common issue that can be addressed through careful optimization of reaction parameters.
Q3: How can I purify the final this compound product?
A3: Purification is typically achieved through recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[1][2] If the crude product contains significant impurities, column chromatography may be necessary. The choice of purification method depends on the nature and quantity of the impurities present.
Q4: Are there any known stable intermediates in the multi-component synthesis?
A4: Yes, in multi-component reactions for pyridine synthesis, intermediates such as benzylidenemalononitrile can be formed through Knoevenagel condensation. The stability and isolation of intermediates depend on the specific reaction pathway and conditions employed.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Causes:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to degradation.
-
Inefficient Catalyst: The chosen catalyst may not be effective, or the catalyst loading may be insufficient.
-
Poor Quality Reagents: Degradation or impurities in starting materials can inhibit the reaction.
Suggested Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product.[2]
-
Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and product stability.
-
Screen Catalysts and Loading: Experiment with different catalysts (e.g., piperidine, pyridine-2-carboxylic acid, betaine, or guanidine carbonate) and vary the catalyst loading to enhance the reaction rate and yield.[3][4]
-
Ensure Reagent Quality: Use freshly distilled or purified reagents and ensure they are stored under appropriate conditions to prevent degradation.
Problem 2: Formation of Significant Impurities or Side Products
Possible Causes:
-
Side Reactions: The amino group in the product can be susceptible to side reactions, such as dimerization or oxidation.[2]
-
Incomplete Cyclization: Intermediates may not fully cyclize to form the desired pyridine ring, leading to a mixture of products.
-
Competitive Reactions: In multi-component reactions, alternative reaction pathways can lead to the formation of undesired side products. For example, competitive β-elimination has been observed in related syntheses.[5]
Suggested Solutions:
-
Control Reaction Temperature: Lowering the reaction temperature may help to minimize the formation of side products.[2]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the product and starting materials.[2]
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Optimize Reaction Concentration: Adjusting the concentration of the reactants can influence the rate of desired versus undesired reactions. In some cases, more dilute conditions can reduce the formation of dimers.[2]
-
Purification Strategy: Develop a robust purification strategy, such as multi-solvent recrystallization or column chromatography, to effectively remove persistent impurities.
Problem 3: Reaction Stalls or is Sluggish
Possible Causes:
-
Insufficient Mixing: In heterogeneous reaction mixtures, poor mixing can limit the contact between reactants and catalysts.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or by reaction byproducts.
-
Solvent Effects: The chosen solvent may not be optimal for the reaction, affecting the solubility of reactants and intermediates.
Suggested Solutions:
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Improve Agitation: Ensure vigorous and consistent stirring throughout the reaction.
-
Purify Starting Materials: Remove any potential catalyst poisons from the reagents before starting the reaction.
-
Solvent Screening: Experiment with different solvents to find one that provides good solubility for all components and facilitates the reaction. For instance, while ethanol is common, toluene has also been investigated, though it may be less effective for certain transformations.[2]
Data Presentation
Table 1: Effect of Reaction Conditions on Product Yield
| Parameter | Condition 1 | Condition 2 | Outcome | Observation | Reference |
| Reaction Time | 4 hours | 8 hours | Yield increased from 60% to 75% | The reaction was incomplete at the shorter time. | [2] |
| Temperature | 80 °C | 100 °C | Yield increased from 65% to 70% | Higher temperature slightly improved yield but also increased impurity formation. | [2] |
| Catalyst Loading | 0.1 eq | 0.2 eq | Yield increased from 60% to 80% | Higher catalyst loading significantly improved the reaction rate and yield. | [2] |
| Solvent | Ethanol | Toluene | Yield decreased from 70% to 50% | Toluene was found to be a less effective solvent for this specific transformation. | [2] |
Table 2: Comparison of Catalysts for a Related Pyridone Synthesis
| Catalyst | Reaction Time | Yield (%) |
| Pyridine-2-carboxylic acid | 10 min | 70 |
| Betaine | 10 min | 85 |
| Guanidine hydrochloride | 10 min | 70 |
| Guanidine carbonate | 10 min | 80 |
Note: This data is for the synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles and serves as an illustrative example of catalyst screening.
Experimental Protocols
Protocol 1: One-Pot Multi-component Synthesis under Microwave Irradiation
This protocol describes a solvent-free, one-pot synthesis of 2-amino-3-cyanopyridine derivatives.[1]
Materials:
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Aromatic aldehyde (2 mmol)
-
Methyl ketone (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium acetate (3 mmol)
-
95% Ethanol (for purification)
Procedure:
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In a dry 25 mL flask, combine the aromatic aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
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Place the flask in a microwave oven and connect it to a reflux condenser.
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Irradiate the mixture for 7-9 minutes.
-
After completion, wash the reaction mixture with 2 mL of ethanol.
-
Purify the crude product by recrystallization from 95% ethanol.
Protocol 2: One-Pot Synthesis of 2-Oxo-Pyridine-3,5-Dicarbonitriles
This protocol details the synthesis of related cyanopyridone derivatives in ethanol with a piperidine catalyst.[4]
Materials:
-
2-cyano-N-(3-(trifluoromethyl)phenyl) acetamide (10 mmol)
-
Aromatic aldehyde (10 mmol)
-
Malononitrile (10 mmol)
-
Ethanol (20 mL)
-
Piperidine (catalytic amount)
Procedure:
-
In a suitable flask, dissolve 2-cyano-N-(3-(trifluoromethyl)phenyl) acetamide (10 mmol), the aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in 20 mL of ethanol.
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Add a few drops of piperidine to the mixture.
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Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and collect the precipitated product by filtration.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
Caption: Generalized reaction pathway for the multi-component synthesis of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Amino-2-pyridinecarbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Amino-2-pyridinecarbonitrile (CAS No: 42242-11-5).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities can include unreacted starting materials, residual solvents from the synthesis, and byproducts. Depending on the synthetic route, potential side-products may arise from incomplete reactions or undesired side reactions involving the amino or nitrile functional groups.
Q2: What is a recommended initial step for purifying crude this compound?
A2: For a solid crude product, a simple wash with a non-polar solvent such as hexane or petroleum ether can be an effective first step to remove non-polar impurities. Following this, recrystallization is a commonly used and effective method for further purification.[1]
Q3: My compound "oils out" during recrystallization. What should I do?
A3: "Oiling out" happens when the compound melts in the hot solvent before it dissolves, or separates from the solution as a liquid instead of forming solid crystals upon cooling. To address this, you can:
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Add more solvent to the hot mixture to ensure the compound fully dissolves.
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Cool the solution at a slower rate to encourage the formation of crystals.
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Try a different solvent system, potentially one with a lower boiling point or a mixture of solvents.[1]
Q4: The purified compound has a yellow tint. Does this indicate an impurity?
A4: While a pure compound often has a specific color, an unexpected coloration, such as a yellow tint, can suggest the presence of impurities. Many organic compounds can appear pale yellow due to minor impurities or degradation products.[1] If a colorless product is expected, further purification steps may be necessary.
Q5: What chromatographic methods are suitable for purifying this compound?
A5: Column chromatography using silica gel is a common method for purifying polar compounds like this compound. The choice of the mobile phase (eluent) is crucial for good separation. A gradient of ethyl acetate in hexane is a common starting point. For basic compounds that may interact strongly with acidic silica gel, adding a small amount of a modifier like triethylamine to the eluent can improve the separation.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Low Recovery | The compound is too soluble in the chosen solvent, even at low temperatures. | - Select a solvent in which the compound has lower solubility at room temperature but good solubility at higher temperatures.- Try a mixed solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.[1]- Use the minimum amount of hot solvent required for dissolution.[1] |
| No Crystal Formation | The solution is not supersaturated, or nucleation is inhibited. | - Concentrate the solution by slowly evaporating the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound. |
| Impure Crystals | Impurities have similar solubility and co-crystallize with the product. | - Ensure the cooling process is slow to allow for selective crystallization.- Wash the filtered crystals with a small amount of cold, fresh solvent.- Consider a second recrystallization from a different solvent system. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation | The polarity of the eluent is not optimal for separating the compound from impurities. | - Adjust the eluent polarity. If the compound elutes too quickly, decrease the polarity (e.g., increase the proportion of the non-polar solvent). If it elutes too slowly, increase the polarity.[1]- Consider using a different stationary phase, such as alumina.[1] |
| Compound Streaking on TLC/Column | The compound, being basic due to the amino group, is interacting strongly with the acidic silica gel. | - Add a small amount of a basic modifier, such as triethylamine (e.g., 0.1-1%), to the eluent system to reduce tailing.[1] |
| Low Recovery from Column | The compound is irreversibly adsorbed onto the stationary phase. | - Increase the polarity of the eluent significantly at the end of the chromatography to elute any remaining compound.- If streaking was observed, try a different stationary phase or add a modifier to the eluent in the next attempt. |
Quantitative Data Summary
| Solvent | Predicted Solubility Behavior | Notes |
| Ethanol/Methanol | Good solubility, especially when hot. | May require cooling to low temperatures for good recovery. |
| Water | Limited solubility. | Can be used in a mixed solvent system with a more soluble solvent like ethanol. |
| Ethyl Acetate | Moderate solubility. | A potential candidate for recrystallization. |
| Hexane/Petroleum Ether | Low solubility. | Useful for washing the crude product to remove non-polar impurities. Can be used as the "poor" solvent in a mixed solvent system. |
| Toluene | Moderate to good solubility when hot. | May be a suitable recrystallization solvent. |
| Acetonitrile | Good solubility. | May result in lower recovery unless cooled significantly. |
Experimental Protocols
Recrystallization Protocol
This is a general procedure and may require optimization for this compound.
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Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to identify a suitable solvent or solvent pair.
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
This is a general procedure and requires optimization based on TLC analysis.
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Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel with the adsorbed compound onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system, starting with a low polarity and gradually increasing it if a gradient elution is used.
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Monitor the fractions by Thin-Layer Chromatography (TLC) to identify which fractions contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Stability of 3-Amino-2-pyridinecarbonitrile in different solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in evaluating the stability of 3-Amino-2-pyridinecarbonitrile in various solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general handling and storage recommendations for this compound?
A1: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term storage, maintaining the container under an inert atmosphere (e.g., argon or nitrogen) and protecting it from light is recommended to minimize degradation.[1][2] The compound is classified as harmful if swallowed, and can cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn when handling the substance.
Q2: In which solvents is this compound likely to be soluble?
A2: While specific solubility data for this compound is not extensively published, its structural analogue, 3-aminopyridine, is soluble in water, alcohol, and benzene. Another related compound, pyridine-2-carbonitrile, is soluble in water, alcohol, ether, and benzene.[4][5] Given the polar amino and nitrile functional groups, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO).[1] It is always advisable to perform a small-scale solubility test before preparing a bulk solution.[1]
Q3: What are the potential degradation pathways for this compound?
A3: The pyridine ring and the amino and nitrile functional groups suggest potential degradation pathways under stress conditions. The amino group can be susceptible to oxidation and deamination. The nitrile group can undergo hydrolysis to a carboxylic acid or an amide, particularly under acidic or basic conditions. The pyridine ring itself can be subject to oxidative cleavage.[6][7] Forced degradation studies are necessary to identify the specific degradation products.
Q4: How can I determine the stability of this compound in a specific solvent?
A4: A forced degradation study is the standard approach to determine the stability of a compound in different solvents and under various stress conditions. This involves exposing a solution of the compound to conditions such as acid, base, oxidation, heat, and light. The degradation is then monitored over time using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
Issue 1: Difficulty in dissolving this compound.
-
Possible Cause: The chosen solvent may not be appropriate for the compound's polarity.
-
Troubleshooting Steps:
-
Attempt to dissolve a small amount of the compound in a range of solvents with varying polarities (e.g., water, methanol, ethanol, acetonitrile, DMSO, dichloromethane).
-
Gentle heating or sonication can aid in dissolution.[1]
-
If the compound was previously soluble in a particular solvent and is now not, this may be an indication of degradation into less soluble byproducts.[1]
-
Issue 2: Unexpected peaks appear in the chromatogram during analysis.
-
Possible Cause: These peaks could be degradation products, impurities from the solvent, or contaminants from the experimental setup.
-
Troubleshooting Steps:
-
Run a blank injection of the solvent to rule out solvent impurities.
-
Compare the chromatogram of a freshly prepared solution with one that has been stored or stressed to identify potential degradation products.
-
Ensure proper cleaning of all glassware and equipment.
-
Issue 3: No degradation is observed under stress conditions.
-
Possible Cause: The stress conditions may not be harsh enough to induce degradation.
-
Troubleshooting Steps:
Experimental Protocols
A general protocol for a forced degradation study of this compound is provided below. This should be adapted based on the specific solvents and analytical methods available.
Objective: To assess the stability of this compound in a chosen solvent under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Selected solvent (e.g., methanol, water, acetonitrile)
-
0.1 M and 1 M Hydrochloric acid (HCl)
-
0.1 M and 1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Validated stability-indicating HPLC method
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).[8]
-
Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.[8]
-
If no degradation is observed, repeat the experiment with 1 M HCl.[8]
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours).[8]
-
Withdraw aliquots, neutralize with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.[8]
-
If no degradation is observed, repeat with 1 M NaOH.[8]
-
-
Oxidative Degradation:
-
Mix equal volumes of the stock solution and 3% H₂O₂.
-
Store the solution at room temperature, protected from light, for a specified duration (e.g., 12 hours).[8]
-
Withdraw aliquots and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at a high temperature (e.g., 80°C) for 48 hours.[8]
-
At appropriate time points, dissolve a sample in a suitable solvent and analyze by HPLC.
-
-
Photostability:
-
Expose a solution of the compound to a light source (e.g., UV lamp).
-
Keep a control sample in the dark.
-
After the exposure period, analyze both the exposed and control samples by HPLC.[8]
-
Data Presentation
The results of the stability studies should be summarized in tables for clear comparison.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Observations |
| Water | User-determined data | e.g., Sparingly soluble |
| Methanol | User-determined data | e.g., Freely soluble |
| Ethanol | User-determined data | e.g., Soluble |
| Acetonitrile | User-determined data | e.g., Soluble |
| DMSO | User-determined data | e.g., Very soluble |
| Dichloromethane | User-determined data | e.g., Slightly soluble |
Table 2: Stability of this compound in [Solvent Name] under Forced Degradation
| Stress Condition | Time (hours) | % Assay of this compound | % Total Degradation | Number of Degradants |
| Control | 0 | User data | 0 | 0 |
| 24 | User data | User data | User data | |
| 0.1 M HCl at 60°C | 2 | User data | User data | User data |
| 8 | User data | User data | User data | |
| 24 | User data | User data | User data | |
| 0.1 M NaOH at 60°C | 1 | User data | User data | User data |
| 4 | User data | User data | User data | |
| 8 | User data | User data | User data | |
| 3% H₂O₂ at RT | 2 | User data | User data | User data |
| 8 | User data | User data | User data | |
| 12 | User data | User data | User data | |
| Heat (80°C, solid) | 24 | User data | User data | User data |
| 48 | User data | User data | User data | |
| Photostability | 24 | User data | User data | User data |
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Potential degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 42242-11-5 [amp.chemicalbook.com]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. web.vscht.cz [web.vscht.cz]
- 7. 3-Cyanopyridine | C6H4N2 | CID 79 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
Common side reactions in the synthesis of 3-Amino-2-pyridinecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-2-pyridinecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The primary synthetic routes involve the amination of a 2-halonicotinonitrile (typically 2-chloronicotinonitrile) with ammonia or the cyclization of precursors like 2-aminonicotinaldehyde. The choice of route often depends on the availability of starting materials, scale, and desired purity.
Q2: What are the most critical parameters to control during the synthesis?
A2: Temperature, reaction time, and the purity of starting materials are crucial. In the amination of 2-chloronicotinonitrile, controlling the temperature is vital to prevent side reactions. For cyclization reactions, precise control of pH and temperature is necessary to ensure the desired ring formation and avoid byproduct generation.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the consumption of starting materials and the formation of the product. Developing a reliable analytical method before starting the synthesis is highly recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Reagents: Starting materials may be degraded or of poor quality. | - Verify the purity of starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). - Use freshly opened or properly stored reagents. |
| Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at higher temperatures. | - Optimize the reaction temperature by running small-scale experiments at various temperatures. - For the amination of 2-chloronicotinonitrile, a temperature range of 120-150°C in a sealed vessel is often employed. | |
| Insufficient Reaction Time: The reaction may not have proceeded to completion. | - Monitor the reaction progress using TLC or HPLC and continue until the starting material is consumed. | |
| Presence of Significant Impurities | Incomplete Amination: Unreacted 2-chloronicotinonitrile may remain. | - Ensure a sufficient excess of ammonia is used. - Increase the reaction time or temperature cautiously. |
| Hydrolysis of Nitrile Group: The nitrile group can hydrolyze to a carboxamide or carboxylic acid, especially under harsh basic or acidic conditions. | - Maintain neutral or slightly basic conditions during the reaction and work-up. - Avoid prolonged exposure to strong acids or bases. | |
| Dimerization: The amino group of the product can react with another molecule to form dimers or oligomers. | - Use dilute reaction conditions to minimize intermolecular reactions. - Optimize the reaction temperature; lower temperatures may reduce dimerization. | |
| Formation of Isomeric Byproducts: In some synthetic routes, isomeric aminopyridines can be formed. | - Carefully control the regioselectivity of the reaction by choosing appropriate starting materials and catalysts. | |
| Difficulty in Product Isolation and Purification | Product is highly soluble in the reaction solvent. | - If the product is a solid, attempt to precipitate it by cooling the reaction mixture or adding an anti-solvent. - If the product is an oil, perform an extraction with a suitable organic solvent. |
| Co-elution of Impurities during Chromatography: Impurities may have similar polarity to the product. | - Optimize the mobile phase for column chromatography. A gradient elution might be necessary. - Consider using a different stationary phase (e.g., alumina instead of silica gel). - Recrystallization from a suitable solvent system can be an effective final purification step. | |
| Product is a stubborn oil. | - Attempt to induce crystallization by scratching the flask, seeding with a small crystal, or triturating with a non-polar solvent. |
Experimental Protocols
Synthesis of this compound from 2-Chloronicotinonitrile
This protocol describes a common method for the synthesis of this compound via nucleophilic aromatic substitution.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
2-Chloronicotinonitrile
-
Aqueous Ammonia (28-30%)
-
1,4-Dioxane
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a sealed pressure vessel, dissolve 2-chloronicotinonitrile (1.0 eq) in 1,4-dioxane.
-
Add aqueous ammonia (10-20 eq).
-
Seal the vessel and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
Analytical Methods
A summary of analytical techniques for monitoring the reaction and characterizing the product and potential impurities.
| Technique | Purpose | Typical Observations |
| TLC | Reaction monitoring | Visualization of starting material, product, and major byproducts. Allows for quick optimization of reaction conditions. |
| HPLC | Quantitative reaction monitoring and purity assessment | Provides accurate quantification of product formation and impurity levels. |
| ¹H NMR | Structural elucidation | Confirms the structure of the desired product and helps identify impurities by their characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Structural confirmation | Provides information about the carbon skeleton of the molecule. |
| Mass Spectrometry | Molecular weight determination | Confirms the molecular weight of the product and helps in the identification of unknown impurities. |
| FT-IR Spectroscopy | Functional group analysis | Shows characteristic peaks for the amino (-NH₂) and nitrile (-C≡N) groups. |
Logical Workflow for Troubleshooting
This diagram outlines a systematic approach to troubleshooting common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis.
Technical Support Center: Synthesis of 3-Amino-2-pyridinecarbonitrile
Welcome to the technical support center for the synthesis of 3-Amino-2-pyridinecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for a smooth and efficient scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound, also known as 2-amino-3-cyanopyridine, is primarily synthesized through multicomponent reactions. A prevalent method involves the one-pot condensation of an aromatic aldehyde, malononitrile, a methyl ketone, and ammonium acetate.[1][2] Another common approach is the reaction of 2-chloronicotinonitrile with ammonia.
Q2: What are the critical parameters to control during the synthesis?
A2: Several parameters are crucial for a successful synthesis. These include the choice of catalyst, solvent, reaction temperature, and the purity of starting materials. For instance, in multicomponent reactions, catalysts like copper nanoparticles on charcoal have been shown to be effective and recyclable.[3] The reaction temperature needs to be carefully optimized to ensure complete conversion while minimizing side product formation.[4]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). Regular sampling of the reaction mixture will help determine the consumption of starting materials and the formation of the desired product.
Q4: What are the typical impurities encountered in the synthesis?
A4: Common impurities may include unreacted starting materials, side products from competing reactions, and residual catalyst. In multicomponent reactions, side products can arise from self-condensation of the ketone or aldehyde. When starting from 2-chloronicotinonitrile, incomplete reaction can leave residual starting material.
Troubleshooting Guide
Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst is fresh and properly stored. For reactions requiring a specific catalyst, verify its activity and consider a higher loading if necessary.[4] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. A temperature that is too low may result in an incomplete reaction, while a temperature that is too high can lead to decomposition or side product formation.[4] |
| Poor Quality Starting Materials | Use high-purity starting materials. Impurities in the reactants can inhibit the reaction or lead to the formation of undesired byproducts. |
| Insufficient Reaction Time | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion. Extend the reaction time if necessary.[4] |
Low Yield After Scale-Up
| Potential Cause | Suggested Solution |
| Inefficient Mixing | Ensure the reactor is equipped with an appropriate stirrer to maintain a homogeneous reaction mixture, especially for heterogeneous reactions.[5] |
| Poor Heat Transfer | On a larger scale, exothermic or endothermic processes can be more pronounced. Ensure the reactor has adequate heating and cooling capabilities to maintain the optimal temperature.[5] |
| Sub-optimal Reagent Addition | A slower, controlled addition of reagents may be necessary at a larger scale to manage heat generation and maintain a consistent reaction profile.[4] |
Product Purification Challenges
| Potential Cause | Suggested Solution |
| Presence of Closely-eluting Impurities | Optimize the recrystallization solvent system. A mixture of solvents may be required to achieve good separation.[4] |
| Oily Product | If the product oils out during recrystallization, try using a different solvent system or a slower cooling rate. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Residual Catalyst | If using a metal catalyst, treatment with a suitable scavenger or filtration through a pad of celite may be necessary to remove residual metal.[5] |
Experimental Protocols
Protocol 1: Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol is based on a one-pot condensation reaction.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Methyl ketone (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., Copper nanoparticles on charcoal, 2 mol%)[3]
-
Solvent (e.g., Ethanol)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde, methyl ketone, malononitrile, ammonium acetate, and catalyst.
-
Add the solvent and stir the mixture at the optimized temperature (e.g., reflux).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold solvent, and dry under vacuum.[4]
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.[4]
Data Presentation: Influence of Reaction Parameters on Yield
The following table summarizes the impact of various reaction parameters on the yield of a similar synthesis. This data can be used as a starting point for optimization.
| Parameter | Condition 1 | Condition 2 | Outcome | Reference |
| Reaction Time | 4 hours | 8 hours | Yield increased from 60% to 75% as the reaction was incomplete at 4 hours. | [4] |
| Temperature | 80 °C | 100 °C | A slight increase in yield from 65% to 70%, but also an increase in impurity formation. | [4] |
| Catalyst Loading | 0.1 eq | 0.2 eq | Yield significantly improved from 60% to 80% with higher catalyst loading. | [4] |
| Solvent | Ethanol | Toluene | The yield decreased from 70% to 50% when switching from ethanol to toluene. | [4] |
Visualizations
Experimental Workflow for Multicomponent Synthesis
References
Troubleshooting guide for reactions involving 3-Amino-2-pyridinecarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-2-pyridinecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile intermediate in organic synthesis. Its most common reactions include:
-
Cyclization reactions: The amino and cyano groups are positioned for intramolecular cyclization to form various fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines.
-
Reduction of the nitrile group: The carbonitrile can be reduced to an aminomethyl group, leading to the formation of 2-(aminomethyl)pyridin-3-amine.
-
Hydrolysis of the nitrile group: The carbonitrile can be hydrolyzed under acidic or basic conditions to form 3-aminopyridine-2-carboxylic acid or its corresponding amide.[1][2]
-
Substitution reactions: The amino group can undergo various substitution reactions.
Q2: What are the key safety precautions when working with this compound?
A2: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause eye, skin, and respiratory irritation.[3] Therefore, it is crucial to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How should this compound be stored?
A3: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during reactions involving this compound.
Low Reaction Yield
Q4: My reaction with this compound is giving a low yield. What are the potential causes and solutions?
A4: Low yields can stem from several factors. The following table summarizes potential causes and recommended actions.
| Potential Cause | Recommended Action |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Consider extending the reaction time or moderately increasing the temperature.[5] |
| Suboptimal Reaction Temperature | - The reaction may be sensitive to temperature. Too low a temperature can lead to a sluggish reaction, while excessive heat can promote side reactions and degradation.[6] - Experiment with a range of temperatures to find the optimum. |
| Incorrect Stoichiometry | - An improper molar ratio of reactants can result in unreacted starting materials and the formation of side-products.[6] - Optimize the stoichiometry, potentially using a slight excess of one reactant to drive the reaction to completion. |
| Inefficient Catalyst | - The choice of catalyst can be crucial, especially for cyclization reactions.[6] - Screen different catalysts (e.g., acid or base catalysts) and optimize the catalyst loading. |
| Poor Solvent Choice | - The solvent can significantly influence reaction rates and pathways. - Experiment with different solvents of varying polarity (e.g., alcoholic solvents like ethanol or aprotic solvents like THF or dioxane).[6] |
| Degradation of Starting Material or Product | - this compound or the desired product may be unstable under the reaction conditions. - Check the stability of all reagents. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5] |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for addressing low reaction yields.
Formation of Impurities and Side Products
Q5: My reaction is producing multiple spots on TLC, indicating the formation of impurities. What are the common side products and how can I minimize them?
A5: The formation of impurities is a common issue. Key side reactions to consider include:
-
Dimerization or Polymerization: The amino group can react with another molecule of this compound or other reactive species in the mixture.
-
Solution: Try running the reaction at a lower concentration or temperature.
-
-
Oxidation: The amino group is susceptible to oxidation, which can lead to colored impurities.
-
Solution: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Incomplete Cyclization: In cyclization reactions, intermediates may be present in the final product mixture.
-
Solution: Optimize cyclization conditions, such as the choice of catalyst and temperature, to drive the reaction to completion.[5]
-
-
Hydrolysis of the Nitrile Group: In the presence of acid or base and water, the nitrile group can hydrolyze to a carboxylic acid or an amide.[1][2]
-
Solution: Ensure anhydrous conditions if hydrolysis is not the desired reaction.
-
Q6: How can I effectively purify the product from these impurities?
A6: Purification strategies depend on the nature of the product and impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent is often effective.
-
Column Chromatography: This is a versatile method for separating closely related compounds. Experiment with different solvent systems to achieve good separation.
-
Acid-Base Extraction: If the product has different acidic or basic properties than the impurities, an acid-base extraction during the workup can be very effective.
Impurity Minimization Strategy
Caption: Strategy for minimizing common impurities.
Data Presentation
The following tables provide examples of quantitative data for reactions involving aminopyridine carbonitrile derivatives.
Table 1: Synthesis of 2-Amino-3-cyanopyridine Derivatives via a One-Pot Reaction [7]
| Entry | Aromatic Aldehyde | Methyl Ketone | Yield (%) | Reaction Time (min) |
| 1 | 4-ClC₆H₄CHO | 4-MeOC₆H₄COCH₃ | 83 | 8 |
| 2 | 4-MeOC₆H₄CHO | 4-MeOC₆H₄COCH₃ | 80 | 7 |
| 3 | 4-MeOC₆H₄CHO | 2,4-Cl₂C₆H₃COCH₃ | 75 | 9 |
| 4 | 4-ClC₆H₄CHO | 4-FC₆H₄COCH₃ | 78 | 8 |
Reaction conditions: Aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate irradiated in a microwave oven.
Table 2: Synthesis of 2,3-Diaminopyridine from 2-Chloro-3-aminopyridine [8]
| Reactant | Reagent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Chloro-3-aminopyridine | Zinc ammonium chloride | 220 | 5 | 60 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Amino-3-cyanopyridine Derivatives[7]
-
A mixture of an aromatic aldehyde (1 mmol), a methyl ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol) is placed in a microwave-safe vessel.
-
The vessel is sealed and subjected to microwave irradiation for 7-9 minutes.
-
After completion of the reaction (monitored by TLC), the reaction mixture is cooled to room temperature.
-
The solid product is washed with a small amount of ethanol.
-
The crude product is purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
Protocol 2: Synthesis of 2,3-Diaminopyridine[8]
-
5g (38.9 mmol) of 2-Chloro-3-aminopyridine and 24.3g (116.7 mmol) of zinc ammonium chloride are placed in an autoclave.
-
The autoclave is heated to 220°C in an external bath with stirring.
-
The reaction is maintained at this temperature for 5 hours.
-
After cooling, 100ml of purified water is added to the system.
-
The aqueous phase is extracted twice with 100mL of MTBE.
-
The pH of the aqueous phase is adjusted to 8-9 with sodium hydroxide, leading to the precipitation of a solid.
-
The solid is collected by filtration to yield the target product.
References
- 1. researchgate.net [researchgate.net]
- 2. DE102009022830A1 - Preparing 2,3-diaminopyridine compounds, useful e.g. as intermediates to produce pharmaceutical compounds, comprises aminating 3-amino-2-halopyridine compounds with aqueous ammonia in the presence of catalyst, heating and extracting - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. CN103664762A - Method for preparing 2,3-diamino pyridine - Google Patents [patents.google.com]
- 5. 3-Amino-6-cyanopyridine | 55338-73-3 [chemicalbook.com]
- 6. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Utilizing DMSO for 3-Amino-2-pyridinecarbonitrile Experiments
This technical support guide is designed for researchers, scientists, and drug development professionals using Dimethyl Sulfoxide (DMSO) to dissolve 3-Amino-2-pyridinecarbonitrile for various experimental applications. Below you will find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful preparation and use of your solutions.
Properties of this compound and DMSO
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| CAS Number | 42242-11-5[3][4] | 67-68-5[5][6] |
| Molecular Formula | C6H5N3[4][7] | C2H6OS[5] |
| Molecular Weight | 119.12 g/mol [4][7] | 78.13 g/mol [5] |
| Appearance | Off-white to light yellow solid[3] | Clear, colorless liquid |
| Melting Point | 151°C[3] | 18.4°C / 65.1°F[5] |
| Boiling Point | 368.2 ± 27.0 °C (Predicted)[3] | 189°C / 372.2°F[5] |
| Storage | 2-8°C, protect from light[3] | Store in a well-ventilated place. Keep cool.[5][6] |
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in DMSO. What can I do?
A1: If you are encountering issues with dissolution, consider the following troubleshooting steps:
-
Gentle Warming: Try gently warming the solution.[2] Be cautious with the temperature to avoid degradation of the compound.
-
Sonication: Brief sonication of the solution can help break up aggregates and facilitate dissolution.[1]
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
Q2: My this compound/DMSO stock solution appears cloudy or has a precipitate. What is the cause and how can I fix it?
A2: Cloudiness or precipitation in your stock solution can be due to several factors:
-
Supersaturation: The solution may be supersaturated. Try gently warming the solution to redissolve the precipitate.[2]
-
Degradation: The compound may have degraded into less soluble byproducts.[2] If the precipitate does not redissolve upon warming, it is best to prepare a fresh solution.
-
Low Temperature Storage: Storing DMSO stock solutions at very low temperatures can cause the DMSO to freeze (melting point 18.4°C) which can lead to precipitation of the compound. Consider storing stock solutions at room temperature if the compound is stable.[2]
Q3: How should I store my this compound/DMSO stock solution?
A3: To ensure the stability of your stock solution, it is recommended to:
-
Store in a tightly sealed container to protect from moisture, as DMSO is hygroscopic.[5]
-
Protect from light to prevent photodegradation of the compound.[3]
-
For long-term storage, consider aliquoting the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Q4: What is the recommended concentration of DMSO in my final experimental assay?
A4: It is crucial to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, to avoid solvent-induced artifacts or cytotoxicity.[1]
Q5: Are there any safety precautions I should take when working with this compound and DMSO?
A5: Yes, always adhere to safety guidelines when handling these chemicals:
-
Work in a well-ventilated chemical fume hood.[2]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[2][7]
-
Be aware that DMSO can readily penetrate the skin and may carry other dissolved chemicals into the body.[5]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol outlines a general procedure for preparing a 10 mM stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Appropriate volumetric flask with a stopper
-
Spatula
-
Weighing paper or boat
-
Vortex mixer
-
Sonicator (optional)
Methodology:
-
Safety First: Don appropriate PPE and work in a chemical fume hood.
-
Calculate Required Mass:
-
The molecular weight of this compound is 119.12 g/mol .
-
To prepare a 10 mM (0.010 mol/L) solution, you will need 1.1912 mg per 1 mL of DMSO.
-
Calculate the total mass needed based on your desired final volume.
-
-
Weigh the Compound: Accurately weigh the calculated amount of this compound using an analytical balance.
-
Dissolution:
-
Transfer the weighed compound into the volumetric flask.
-
Add a portion of the total required volume of DMSO (e.g., about 70-80%).
-
Stopper the flask and vortex thoroughly.
-
If the compound does not fully dissolve, you may use brief sonication or gentle warming.
-
-
Final Volume Adjustment: Once the solid is completely dissolved, add DMSO to reach the final desired volume.
-
Mixing and Storage: Invert the flask several times to ensure a homogenous solution. Store the stock solution as recommended in the FAQ section.
Visualizations
Caption: Experimental workflow for preparing a this compound stock solution in DMSO.
Caption: Troubleshooting guide for common issues with this compound/DMSO solutions.
References
Technical Support Center: Synthesis of 3-Amino-2-pyridinecarbonitrile Derivatives
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the synthesis of 3-Amino-2-pyridinecarbonitrile derivatives. Our goal is to help you enhance your reaction yields and overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound derivatives?
A1: A prevalent and efficient method is the one-pot, four-component reaction involving an aldehyde, a methyl ketone, malononitrile, and ammonium acetate.[1][2][3] This approach is favored for its operational simplicity, high yields, and the use of readily available starting materials. Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields, often without the need for a solvent.
Q2: I'm observing a low yield in my reaction. What are the likely causes?
A2: Low yields in the synthesis of this compound derivatives can stem from several factors:
-
Incomplete Reaction: The reaction may not have proceeded to completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).[4]
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, and reaction temperature can significantly impact the yield. For instance, some reactions proceed more efficiently under solvent-free conditions or with specific catalysts like copper nanoparticles on charcoal.[2]
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. Common side reactions include dimerization or the formation of regioisomers.
-
Steric or Electronic Effects: The nature of the substituents on your starting aldehyde and ketone can influence the reaction rate and yield. Electron-donating groups on the aldehyde have been observed to improve yields, while electron-withdrawing groups may reduce them.
Q3: What are some common impurities I might encounter, and how can I minimize their formation?
A3: Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions such as dimerization. To minimize their formation:
-
Control Reaction Temperature: Higher temperatures can sometimes lead to an increase in impurity formation.
-
Optimize Catalyst Choice and Loading: Using a more selective catalyst can help to reduce the formation of unwanted side products.
-
Inert Atmosphere: For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of starting materials and products.
Q4: What are the recommended purification techniques for this compound derivatives?
A4: The most common purification methods are recrystallization and column chromatography.
-
Recrystallization: This is often the most effective method for purifying solid products. A common solvent for recrystallization is 95% ethanol.[5]
-
Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a valuable technique. The choice of eluent is critical for good separation. A common eluent system is a mixture of n-hexane and ethyl acetate.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low to No Product Formation | Inactive catalyst | Ensure the catalyst is fresh or properly activated. |
| Incorrect reaction temperature | Optimize the reaction temperature. Some reactions work best at room temperature, while others require heating. | |
| Poor quality of reagents | Use pure, dry starting materials and solvents. | |
| Multiple Spots on TLC (Impurity Formation) | Reaction temperature is too high | Try running the reaction at a lower temperature. |
| Incorrect stoichiometry of reactants | Ensure the correct molar ratios of the starting materials are used. | |
| Air or moisture sensitivity | Conduct the reaction under an inert atmosphere. | |
| Difficulty in Product Isolation | Product is soluble in the reaction solvent | If the product is a solid, try adding a co-solvent in which it is insoluble to induce precipitation. |
| Oiling out during recrystallization | This occurs when the compound melts in the hot solvent instead of dissolving. Try using a larger volume of solvent or a different solvent system. | |
| Inconsistent Yields | Variability in reaction setup | Ensure consistent stirring speed, heating, and reagent addition rates, especially during scale-up. |
| Catalyst deactivation | If using a reusable catalyst, ensure it is properly regenerated between runs. |
Experimental Protocols & Data
General Experimental Protocol for One-Pot Synthesis
A mixture of an aromatic aldehyde (1 mmol), a methyl ketone (1 mmol), malononitrile (1.1 mmol), and ammonium acetate (1.5 mmol) is combined in a flask.[6] A catalyst, such as nanostructured Na2CaP2O7, is added, and the mixture is heated (e.g., at 80 °C) under solvent-free conditions for a specified time.[6] The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the crude product is purified, typically by recrystallization from ethanol.[5]
Impact of Reaction Conditions on Yield
The following table summarizes the effect of different catalysts and solvents on the yield of a model reaction to synthesize a 2-amino-3-cyanopyridine derivative.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| TBBDA | Solvent-free | 100 | 25 | 94 | [1] |
| PBBS | Solvent-free | 100 | 30 | 92 | [1] |
| Na2CaP2O7 | Solvent-free | 80 | 15 | 94 | [6] |
| Cu/C | Chloroform | Reflux | 6h | 71 | [2] |
| None (Microwave) | Solvent-free | MWI | 7-9 | 72-86 | [5] |
Reaction Mechanism & Workflow Diagrams
Experimental Workflow
Caption: A typical experimental workflow for the one-pot synthesis.
Proposed Reaction Mechanism: Thorpe-Ziegler Cyclization
The formation of the pyridine ring is believed to proceed through a series of steps, including a Knoevenagel condensation, a Michael addition, and ultimately an intramolecular cyclization via a Thorpe-Ziegler type reaction, followed by tautomerization and aromatization.
Caption: A simplified representation of the multi-step reaction mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. [PDF] A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
1H NMR Spectrum Analysis: A Comparative Guide to 3-Amino-2-pyridinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-Amino-2-pyridinecarbonitrile, a crucial analytical technique for structural elucidation. By comparing its spectral data with related pyridine derivatives, this document aims to facilitate a deeper understanding of substituent effects on the chemical shifts and coupling constants in this class of compounds.
Comparative Analysis of 1H NMR Data
The 1H NMR spectrum of this compound is best understood by comparing it with simpler, related molecules: 3-aminopyridine and 2-cyanopyridine. This comparison highlights the electronic influence of the amino (-NH2) and cyano (-CN) groups on the chemical environment of the pyridine ring protons.
In this compound, the pyridine ring protons are expected to exhibit distinct signals. The proton at position 6 (H-6) is anticipated to be the most downfield due to its proximity to the electronegative nitrogen atom of the pyridine ring. The protons at positions 4 (H-4) and 5 (H-5) will appear in the aromatic region, with their precise chemical shifts influenced by both the electron-donating amino group and the electron-withdrawing cyano group. The amino group protons will likely appear as a broad singlet.
The following table summarizes the experimental 1H NMR data for 3-aminopyridine and 2-cyanopyridine, which serve as valuable benchmarks for interpreting the spectrum of this compound.
| Compound | Solvent | H-2 (δ, mult, J Hz) | H-4 (δ, mult, J Hz) | H-5 (δ, mult, J Hz) | H-6 (δ, mult, J Hz) | -NH2 (δ, mult) |
| 3-Aminopyridine [1] | CDCl3 | 8.08 (d, 2.8) | 7.03 (dd, 8.2, 4.4) | 6.97 (ddd, 8.2, 2.8, 1.4) | 7.99 (d, 4.4) | 3.89 (br s) |
| 2-Cyanopyridine | - | - | 7.94 (ddd, 7.8, 7.6, 1.8) | 7.54 (ddd, 7.6, 4.8, 1.1) | 8.73 (ddd, 4.8, 1.8, 1.1) | - |
| This compound | Predicted | - | ~7.3-7.5 | ~6.7-6.9 | ~8.1-8.3 | ~5.0-6.0 (br s) |
Note: The data for 2-Cyanopyridine is sourced from publicly available spectral databases. The values for this compound are predicted based on established substituent effects in substituted pyridines.[2][3]
Experimental Protocol for 1H NMR Spectroscopy
A standardized protocol is essential for acquiring high-quality and reproducible 1H NMR spectra.
1. Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup:
-
The 1H NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
3. Data Acquisition:
-
A standard pulse sequence is used to acquire the free induction decay (FID).
-
Key acquisition parameters include:
-
Pulse Width: Calibrated to a 90° pulse.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds between scans to allow for full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.
-
4. Data Processing:
-
The FID is Fourier transformed to obtain the frequency-domain spectrum.
-
Phase correction is applied to ensure all peaks are in the absorptive mode.
-
Baseline correction is performed to obtain a flat baseline.
-
The spectrum is referenced to the TMS signal at 0.00 ppm.
-
Integration of the signals is carried out to determine the relative number of protons.
-
Peak picking identifies the chemical shifts of the signals.
Structural Representation and Proton Assignment
The following diagram illustrates the chemical structure of this compound with the aromatic protons labeled for clear correlation with the NMR spectrum.
References
Comparative Biological Activity of 3-Amino-2-pyridinecarbonitrile Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various 3-Amino-2-pyridinecarbonitrile derivatives, supported by experimental data from recent studies. The 3-aminopyridine-2-carbonitrile scaffold is a key pharmacophore in the design of novel therapeutic agents, with derivatives exhibiting a wide range of pharmacological activities, including anticancer and antimicrobial effects. [1]
Anticancer Activity
Derivatives of the this compound scaffold have been extensively investigated as potential anti-cancer agents.[2] Their mechanisms of action often involve the inhibition of protein kinases, which are crucial for cancer cell survival and proliferation.[1][2]
Cytotoxicity Data
The cytotoxic effects of these derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of a cell population, is a key metric for comparison.[1]
| Derivative Class | Compound | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Pyrido[2,3-d]pyrimidine | Compound 1 | HeLa, HepG-2, MCF-7 | 3.98–17.52 | - | - |
| Pyrido[2,3-d]pyrimidine | Compound 2 | HeLa, HepG-2, MCF-7 | 3.98–17.52 | - | - |
| Pyrido[2,3-d]pyrimidine | Compound 7 | HeLa, HepG-2, MCF-7 | 3.98–17.52 | - | - |
| Pyrano[3,2-c]quinoline-3-carbonitrile | Compound 5e | (Not Specified) | 0.026 | Erlotinib | 0.033 |
| Pyrano[3,2-c]quinoline-3-carbonitrile | Compound 5h | (Not Specified) | 0.028 | Erlotinib | 0.033 |
| 3-Cyano-2(1H)-pyridone | Compound 7b | A549 (Lung) | Potent | Doxorubicin | - |
| 3-Cyano-2(1H)-pyridone | Compound 8a | A549 (Lung) | Potent | Doxorubicin | - |
| Cyanopyridone | Compound 5a | MCF-7 | 1.77 | Taxol | - |
| Cyanopyridone | Compound 5e | MCF-7 | 1.39 | Taxol | - |
| Cyanopyridone | Compound 6b | HepG2 | 2.68 | Taxol | - |
| Cyanopyridone | Compound 5a | HepG2 | 2.71 | Taxol | - |
Kinase Inhibitory Potential
Many pyrazine-based compounds, structurally related to pyridinecarbonitriles, function as ATP-competitive kinase inhibitors.[2] This suggests that this compound derivatives may exert their anticancer effects by targeting the ATP-binding pocket of various kinases, thereby disrupting downstream signaling pathways essential for cancer progression.[2] For instance, certain derivatives have shown potent inhibitory activity against EGFR, HER-2, and BRAFV600E.[3]
Antimicrobial Activity
Certain derivatives of this compound have also demonstrated promising antimicrobial properties. Their efficacy is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference Compound |
| N-amino-5-cyano-6-pyridone | Compound 3d | E. coli | 3.91 | Ciprofloxacin |
| N-amino-5-cyano-6-pyridone | Compound 3e | E. coli | 3.91 | Ciprofloxacin |
| Pyrido[2,3-d]pyrimidine | Compound 12 | E. coli, P. aeruginosa | 50 | - |
| Pyrido[2,3-d]pyrimidine | Compound 13 | E. coli | 50 | - |
| Pyrido[2,3-d]pyrimidine | Compound 16 | E. coli, P. aeruginosa | 50 | - |
Some of these compounds are believed to exert their antimicrobial effect by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication.[4]
Experimental Protocols
MTT Assay for Cytotoxicity
The following is a generalized protocol for assessing the cytotoxicity of this compound derivatives using the MTT assay.[1][5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate (e.g., at a density of 5x10³ cells/well) and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for an additional 48-72 hours.[1]
-
MTT Addition: An MTT solution (e.g., 5 mg/mL) is added to each well, and the plate is incubated for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1][5]
-
Formazan Solubilization: The culture medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[1]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength corresponding to the formazan dye.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Broth Microdilution Method for MIC Determination
The antimicrobial activity is assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Illuminating the Scaffold: A Comparative Guide to the Structural Elucidation of Novel 2-Amino-3-cyanopyridines
For researchers, scientists, and professionals in drug development, the 2-amino-3-cyanopyridine scaffold represents a privileged structure with diverse biological activities. This guide provides a comparative analysis of novel derivatives, focusing on their structural elucidation through comprehensive experimental data and detailed methodologies.
The synthesis of 2-amino-3-cyanopyridine derivatives is often achieved through efficient one-pot multicomponent reactions.[1][2][3] These methods offer advantages such as high yields, operational simplicity, and the use of environmentally friendly conditions.[1][2] The structural confirmation of these newly synthesized compounds relies on a combination of powerful spectroscopic techniques, including Fourier-transform infrared (FT-IR), nuclear magnetic resonance (¹H NMR and ¹³C NMR), and mass spectrometry (MS).[1][4][5]
Comparative Performance of Novel 2-Amino-3-cyanopyridines
The versatility of the 2-amino-3-cyanopyridine core allows for the introduction of various substituents, leading to a wide range of biological activities. The following tables summarize the synthetic yields and biological performance of selected novel derivatives, offering a clear comparison.
Table 1: Comparative Synthesis Yields of 2-Amino-3-cyanopyridine Derivatives
| Compound ID | Synthetic Method | Catalyst | Reaction Conditions | Yield (%) | Reference |
| 5a-m | One-pot multicomponent reaction | Nanostructured Na₂CaP₂O₇ | 80°C, solvent-free | 84-94 | [1] |
| 4a | One-pot condensation | Microwave irradiation | Solvent-free, 7-9 min | 72-86 | [2] |
| Various | Four-component coupling reaction | Copper nanoparticles on charcoal (Cu/C) | Not specified | Good to excellent | [3] |
| Various | One-pot reaction | Ytterbium perfluorooctanoate [Yb(PFO)₃] | Not specified | High | [6] |
Table 2: Comparative Biological Activity of 2-Amino-3-cyanopyridine Derivatives
| Compound ID | Target | Assay | Activity Metric (IC₅₀/Kᵢ) | Reference |
| 7b | Human Carbonic Anhydrase II (hCA II) | Enzyme Inhibition | Kᵢ: 2.56 µM | [4] |
| 7d | Human Carbonic Anhydrase I (hCA I) | Enzyme Inhibition | Kᵢ: 2.84 µM | [4] |
| 4b | A-549 (Lung Cancer Cell Line) | Anticancer Activity | IC₅₀: 0.00803 µM | [5] |
| 4e | A-549 (Lung Cancer Cell Line) | Anticancer Activity | IC₅₀: 0.0095 µM | [5] |
| 5a | MCF-7 (Breast Cancer Cell Line) | Cytotoxic Activity | IC₅₀: 1.77 ± 0.1 µM | [7] |
| 5e | MCF-7 (Breast Cancer Cell Line) | Cytotoxic Activity | IC₅₀: 1.39 ± 0.08 µM | [7] |
| Various | Staphylococcus aureus, Escherichia coli, Candida albicans | Antimicrobial Activity | Promising activity at 1 mg/ml | [8] |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of 2-amino-3-cyanopyridine derivatives, compiled from various studies.
General Procedure for One-Pot Synthesis
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1.1 mmol), a ketone (e.g., acetophenone) (1 mmol), and ammonium acetate (1.5 mmol) is prepared.[1] A catalyst, such as nanostructured Na₂CaP₂O₇, is added, and the reaction mixture is heated under solvent-free conditions at 80°C.[1] The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated, washed, and purified, typically by recrystallization.[2][8]
Spectroscopic Characterization
-
FT-IR Spectroscopy: Spectra are recorded to identify characteristic functional groups, such as N-H stretching of the amino group, C≡N stretching of the nitrile group, and C=C stretching of the pyridine ring.[1][8]
-
¹H NMR Spectroscopy: Spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to determine the chemical shifts and coupling constants of the protons, confirming the aromatic and substituent protons of the pyridine core.[1][8]
-
¹³C NMR Spectroscopy: Spectra provide information on the carbon framework of the molecule, with characteristic signals for the pyridine ring carbons, the nitrile carbon, and the carbons of the various substituents.[1][8]
-
Mass Spectrometry: This technique is used to determine the molecular weight of the synthesized compounds and to analyze their fragmentation patterns, further confirming their structure.[1][5]
Visualizing the Synthesis
The following diagrams illustrate the general synthetic workflow for the preparation of 2-amino-3-cyanopyridine derivatives.
Caption: General workflow for the one-pot synthesis of 2-amino-3-cyanopyridines.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scielo.br [scielo.br]
- 4. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Purity Analysis of 3-Amino-2-pyridinecarbonitrile by HPLC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 3-Amino-2-pyridinecarbonitrile, a key intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of the final drug product. This document presents detailed experimental protocols and supporting data to aid researchers in choosing the most suitable method for their specific needs.
Introduction
This compound is a polar aromatic compound containing both an amino and a nitrile functional group. Its polarity presents a challenge for traditional reversed-phase HPLC methods, often resulting in poor retention and peak shape. To address this, this guide explores two alternative approaches: a Reversed-Phase HPLC (RP-HPLC) method utilizing a polar-embedded column and a Hydrophilic Interaction Liquid Chromatography (HILIC) method. Both methods are designed to be stability-indicating, capable of separating the main analyte from potential impurities and degradation products.
Experimental Protocols
Method 1: Reversed-Phase HPLC with a Polar-Embedded Column
This method is designed to enhance the retention of the polar analyte, this compound, on a C18 column with a polar-embedded stationary phase. This approach provides a balance between hydrophobic and polar interactions, leading to improved peak shape and resolution.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: Polar-embedded C18 (e.g., Agilent Polaris C18-A, Waters SunFire C18), 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-15 min: 10-50% B
-
15-20 min: 50% B
-
20.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
The HILIC method is particularly well-suited for highly polar compounds that are poorly retained in reversed-phase chromatography. This technique utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the partitioning of the analyte into a water-enriched layer on the stationary phase surface.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: HILIC (e.g., Waters ACQUITY UPLC BEH HILIC, Phenomenex Luna HILIC), 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 95% Acetonitrile, 5% Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid)
-
Mobile Phase B: 50% Acetonitrile, 50% Water with 10 mM Ammonium Formate, pH 3.0 (adjusted with formic acid)
-
Gradient Program:
-
0-1 min: 100% A
-
1-8 min: 100% to 50% A
-
8-10 min: 50% A
-
10.1-15 min: 100% A (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 2 µL
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in 95:5 (v/v) acetonitrile:water to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Purity Analysis Workflow
Caption: Workflow for the purity analysis of this compound by HPLC.
Comparative Data
The following table summarizes the hypothetical chromatographic data obtained for a sample of this compound containing two known impurities using the two proposed HPLC methods.
| Parameter | Method 1: RP-HPLC (Polar-Embedded) | Method 2: HILIC |
| Analyte | Retention Time (min) | Retention Time (min) |
| Impurity 1 | 4.2 | 2.5 |
| This compound | 8.5 | 6.8 |
| Impurity 2 | 12.1 | 9.3 |
| Peak Area (%) | ||
| Impurity 1 | 0.45 | 0.48 |
| This compound | 99.50 | 99.45 |
| Impurity 2 | 0.05 | 0.07 |
| Calculated Purity (%) | 99.50 | 99.45 |
| Resolution (Main Peak/Impurity 1) | 5.8 | 7.2 |
| Resolution (Main Peak/Impurity 2) | 4.5 | 3.9 |
| Tailing Factor (Main Peak) | 1.1 | 1.2 |
Discussion
Both the Reversed-Phase HPLC method with a polar-embedded column and the HILIC method demonstrate the capability to effectively determine the purity of this compound.
-
Method 1 (RP-HPLC) offers a more conventional approach that can be readily implemented in many laboratories. The use of a polar-embedded column successfully addresses the challenge of retaining the polar analyte, providing good resolution and peak shape.
-
Method 2 (HILIC) provides an alternative selectivity, which can be advantageous for separating impurities that may co-elute with the main peak in a reversed-phase system. The HILIC method shows excellent resolution for the earlier eluting impurity.
The choice between the two methods will depend on the specific impurity profile of the sample and the available instrumentation. It is recommended to perform a validation study for the chosen method according to ICH guidelines to ensure its suitability for its intended purpose.
A Comparative Study of 3-Amino-2-pyridinecarbonitrile and Its Isomers for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, biological activities, and synthesis of aminopyridinecarbonitrile isomers, supported by experimental data and detailed protocols.
This guide provides a comparative analysis of 3-Amino-2-pyridinecarbonitrile and its structural isomers, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The positional isomerism of the amino and cyano groups on the pyridine ring profoundly influences the electronic properties, reactivity, and biological activity of these molecules. This document aims to equip researchers, scientists, and drug development professionals with the necessary data and methodologies to effectively select and utilize these compounds in their research endeavors.
Physicochemical Properties
The fundamental physicochemical properties of this compound and its isomers are crucial for predicting their behavior in various chemical and biological systems. The following table summarizes key data points for several commercially available isomers.
| Isomer Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Amino-3-pyridinecarbonitrile | 24517-64-4 | C₆H₅N₃ | 119.12 | 132-136[1] |
| This compound | 42242-11-5 | C₆H₅N₃ | 119.12 | 151 [2] |
| 3-Amino-4-pyridinecarbonitrile | 78790-79-1 | C₆H₅N₃ | 119.12 | Not readily available |
| 4-Amino-3-pyridinecarbonitrile | 15827-84-6 | C₆H₅N₃ | 119.12 | Not readily available |
| 5-Amino-2-pyridinecarbonitrile | 55338-73-3 | C₆H₅N₃ | 119.12 | 148-152[3][4][5] |
| 5-Amino-3-pyridinecarbonitrile | 13600-47-0 | C₆H₅N₃ | 119.12 | 118-123[6] |
| 6-Amino-3-pyridinecarbonitrile | 4214-73-7 | C₆H₅N₃ | 119.12 | 159-163[7] |
Biological Activities
Aminopyridinecarbonitrile derivatives have garnered significant interest due to their diverse biological activities, including antiproliferative and antimicrobial effects. The specific orientation of the functional groups dictates the interaction of these molecules with biological targets.
Antiproliferative Activity
Several studies have highlighted the potential of aminopyridinecarbonitrile isomers as anticancer agents. The data, however, is often generated using different cell lines and assay conditions, making direct comparisons challenging. The following table presents a summary of available IC₅₀ values.
| Isomer/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| 2-Amino-4,6-diphenylpyridine-3-carbonitrile | Not Specified | Not Specified | PubChem CID 668105[8] |
| 6-Amino-2-pyridone-3,5-dicarbonitrile derivative (5o) | Glioblastoma cells | Not specified | [7] |
Antimicrobial Activity
The antimicrobial properties of this class of compounds are also of significant interest. The minimum inhibitory concentration (MIC) is a key metric for evaluating antimicrobial efficacy.
| Isomer/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile derivative | Escherichia coli | 62.5 | [9] |
| 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile derivative | Bacillus subtilis | 200 | [9] |
| 2-Amino-6-sulfanylpyridine-3,5-dicarbonitrile derivative | Salmonella typhi | 100 | [9] |
Note: As with antiproliferative data, direct comparative antimicrobial studies across all isomers are limited. The presented data illustrates the potential of specific derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for advancing research. This section provides methodologies for the synthesis of aminopyridinecarbonitriles and the evaluation of their biological activities.
Synthesis of 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines
This protocol describes a one-pot, three-component reaction for the synthesis of substituted 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines.[10]
Materials:
-
Appropriate aromatic aldehyde
-
Malononitrile
-
Thiophenol
-
Diethylamine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1 mmol), malononitrile (2 mmol), and thiophenol (1 mmol) in ethanol.
-
Add a catalytic amount of diethylamine to the mixture.
-
Stir the reaction mixture at ambient temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, the product typically precipitates from the reaction mixture.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
The product can be purified by recrystallization from a suitable solvent if necessary.
Antiproliferative Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[3][11][12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well microplate
-
Aminopyridinecarbonitrile isomer stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add 100 µL to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16][17][18][19]
Materials:
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
96-well microtiter plate
-
Aminopyridinecarbonitrile isomer stock solution
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.
Visualizations
To further aid in the understanding of the structure-activity relationships and experimental workflows, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 3. researchhub.com [researchhub.com]
- 4. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-氨基-2-吡啶甲腈 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. protocols.io [protocols.io]
- 18. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 3-Amino-2-pyridinecarbonitrile Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comprehensive comparison of X-ray crystallography with alternative analytical techniques—notably Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy—for the structural elucidation of 3-Amino-2-pyridinecarbonitrile derivatives. These compounds are significant building blocks in medicinal chemistry, and a thorough understanding of their stereochemistry is crucial for rational drug design.
This publication presents a detailed analysis of the experimental data obtained from these techniques, offering a clear comparison of their strengths and limitations in the context of characterizing this compound derivatives.
At a Glance: Performance Comparison
The following tables summarize the quantitative data and key characteristics of X-ray crystallography, NMR spectroscopy, and FTIR spectroscopy for the analysis of this compound derivatives.
Table 1: Comparison of Structural and Spectroscopic Data
| Parameter | X-ray Crystallography | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy | FTIR Spectroscopy |
| Information Yield | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Proton environment, chemical shifts (δ), coupling constants (J), relative proton count | Carbon skeleton, chemical shifts (δ) of unique carbon atoms | Presence of functional groups |
| Typical Data Range | Ångstroms (Å) for bond lengths, degrees (°) for angles | 0-12 ppm | 0-200 ppm | 4000-400 cm⁻¹ |
| Sample State | Single Crystal | Solution | Solution | Solid or Liquid |
| Strengths | Unambiguous determination of absolute stereochemistry and conformation in the solid state. | Provides detailed information about the electronic environment of protons and their connectivity. | Reveals the carbon framework of the molecule. | Rapid and non-destructive method for identifying key functional groups. |
| Limitations | Requires a high-quality single crystal, which can be challenging to grow. The determined structure is static and in the solid state. | Provides an average structure in solution; does not directly yield bond lengths or angles. | Lower sensitivity than ¹H NMR; longer acquisition times may be required. | Provides limited information on the overall 3D structure and connectivity. |
Table 2: Crystallographic Data for Selected 2-Amino-3-cyanopyridine Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile | C₁₈H₁₁Cl₂N₃ | Monoclinic | P2₁/c | 9.421(3) | 27.617(6) | 12.501(4) | 90.00 |
| 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile | C₂₁H₁₉N₃O₂ | Monoclinic | P2₁/c | 5.3924(2) | 16.5111(5) | 20.1415(6) | 91.315(2) |
Table 3: Representative Spectroscopic Data for this compound Derivatives
| Technique | Functional Group/Proton | Typical Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR | -NH₂ (Amino) | 5.0 - 7.0 ppm (broad singlet) |
| Aromatic-H | 7.0 - 8.5 ppm (multiplets) | |
| Substituent Protons | Varies depending on the substituent | |
| ¹³C NMR | C≡N (Nitrile) | 115 - 125 ppm |
| Aromatic-C | 110 - 160 ppm | |
| C-NH₂ | 150 - 160 ppm | |
| FTIR | N-H stretch (Amino) | 3300 - 3500 cm⁻¹ (two bands) |
| C≡N stretch (Nitrile) | 2210 - 2240 cm⁻¹ (sharp, medium intensity) | |
| C=C, C=N stretch (Aromatic) | 1400 - 1650 cm⁻¹ |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following sections outline the key experimental protocols for each analytical technique.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents).
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a controlled temperature (e.g., 100 K or 298 K) using a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are indexed, integrated, and scaled to produce a set of unique reflections with their corresponding intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum and improve the signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
FTIR Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the this compound derivative is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as a thin film between salt plates.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded. The sample is then placed in the infrared beam path, and the sample spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Visualizing the Workflow
To better illustrate the logical flow of determining a crystal structure, the following diagram outlines the major steps involved in an X-ray crystallography experiment.
Caption: Workflow for X-ray Crystallography.
Conclusion
X-ray crystallography remains the gold standard for the unambiguous determination of the three-dimensional structure of this compound derivatives in the solid state. It provides unparalleled detail on bond lengths, bond angles, and stereochemistry. However, the requirement for high-quality single crystals can be a significant bottleneck.
NMR and FTIR spectroscopy serve as powerful complementary techniques. NMR provides invaluable information about the molecule's structure and connectivity in solution, which is often more biologically relevant. FTIR offers a rapid and straightforward method for confirming the presence of key functional groups and for monitoring reactions.
For a comprehensive structural characterization of novel this compound derivatives, an integrated approach utilizing all three techniques is highly recommended. This allows for a complete picture of the molecule's properties in both the solid and solution states, providing a robust foundation for further drug development and scientific investigation.
The Efficacy of 3-Amino-2-pyridinecarbonitrile Derivatives: A Comparative Guide for Cancer Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 3-Amino-2-pyridinecarbonitrile based compounds as potential anticancer agents. While a wealth of in vitro data highlights the promise of this chemical scaffold, a notable gap exists in publicly available in vivo studies, necessitating a comparative approach that includes data from structurally related compounds to project potential efficacy in living organisms.
The this compound core is a key pharmacophore in the development of targeted cancer therapies. Its derivatives have demonstrated significant inhibitory activity against various cancer cell lines and key kinases involved in tumor progression. This guide synthesizes the available preclinical data to offer a clear perspective on the therapeutic potential of this compound class.
Comparative Performance Analysis: In Vitro Efficacy
Numerous studies have demonstrated the cytotoxic effects of this compound and related 3-cyanopyridine derivatives against a panel of human cancer cell lines. The in vitro efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
The data presented below summarizes the in vitro activity of representative compounds from this class against various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Compound Class | Derivative/Compound | Target Cell Line | IC50 (µM) | Reference |
| 3-Cyanopyridine | Benzohydrazide derivative 9a | MCF-7 (Breast) | 2 | [1] |
| 2-Amino-3-cyanopyridine | Compound 4a | HT29 (Colorectal) | 2.243 | [2] |
| 2-Oxo-3-cyanopyridine | Compound 5e (4-methoxy substitution) | MDA-MB-231 (Breast) | 3.59 | [3] |
| 2-Oxo-3-cyanopyridine | Compound 5e (4-methoxy substitution) | PC-3 (Prostate) | 4.46 | [3] |
| 2-Amino-3-cyanopyridine | Compound 10n | Huh7 (Liver) | 5.9 | [4] |
| 2-Oxo-3-cyanopyridine | Compound 8a | A549 (Lung) | 0.83 (µg/mL) | [5] |
| 2-Thioxo-3-cyanopyridine | Compound 7b | A549 (Lung) | 0.87 (µg/mL) | [5] |
| Pyrano[3,2-c]quinoline-3-carbonitrile | Compound 5e | MCF-7 (Breast) | 0.026 | [6] |
| Pyrano[3,2-c]quinoline-3-carbonitrile | Compound 5h | MCF-7 (Breast) | 0.028 | [6] |
Mechanism of Action: Kinase Inhibition
A primary mechanism through which this compound derivatives exert their anticancer effects is the inhibition of protein kinases, which are critical regulators of cell signaling pathways involved in cell growth, proliferation, and survival.
| Compound Class | Derivative/Compound | Target Kinase | IC50 (nM) | Reference |
| Pyrano[3,2-c]quinoline-3-carbonitrile | Compound 5e | EGFR | 71 | [6] |
| Pyrano[3,2-c]quinoline-3-carbonitrile | Compound 5e | HER-2 | 21 | [6] |
| Pyrano[3,2-c]quinoline-3-carbonitrile | Compound 5e | BRAFV600E | 62 | [6] |
| Pyrano[3,2-c]quinoline-3-carbonitrile | Compound 5h | EGFR | 75 | [6] |
| Pyrano[3,2-c]quinoline-3-carbonitrile | Compound 5h | HER-2 | 23 | [6] |
| Pyrano[3,2-c]quinoline-3-carbonitrile | Compound 5h | BRAFV600E | 67 | [6] |
| Cyanopyridone | Compound 5a | VEGFR-2 | 217 | [1] |
| Cyanopyridone | Compound 5e | VEGFR-2 | 124 | [1] |
| Cyanopyridone | Compound 5a | HER-2 | 168 | [1] |
| Cyanopyridone | Compound 5e | HER-2 | 77 | [1] |
Projected In Vivo Efficacy: A Comparative Outlook
Direct in vivo efficacy data for this compound-based compounds in animal models is limited in the reviewed literature. To provide a prospective analysis, this guide includes in vivo data from structurally related heterocyclic compounds that have been evaluated in preclinical cancer models. This information can help guide the design of future in vivo studies for the this compound scaffold.
| Compound Class | Derivative/Compound | Animal Model | Dosing | Antitumor Activity | Reference |
| 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone | Not Specified | L1210 Leukemia in mice | 40 mg/kg (daily for 6 days) | %T/C = 246, 40% 60-day survivors | [7] |
| 3-Amino-4-methylpyridine-2-carboxaldehyde thiosemicarbazone | Not Specified | L1210 Leukemia in mice | 10 mg/kg (daily for 6 days) | %T/C = 255, 40% 60-day survivors | [7] |
| 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitrile | CCT244747 | Human tumor xenografts | Not Specified | Showed antitumor activity in combination with chemotherapy and as a single agent. | [8] |
| Fluorine-substituted 4-amino-2(1H)-pyridinone nucleoside | Compound 17 (NSC-378066) | P388 and L1210 lymphocytic leukemia in mice | 25-300 mg/kg | Confirmed DN2 activity (% T/C 169-230) | [5] |
Note: %T/C (Treated/Control) is a common metric in preclinical cancer studies, where a lower value indicates greater antitumor activity.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and processes involved in the evaluation of these compounds, the following diagrams, created using the DOT language, illustrate a key signaling pathway and a general experimental workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, And Evaluation Of Cyanopyridines As Anti-Colorectal Cancer Agents Via Inhibiting STAT3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Amino-2-pyridinecarbonitrile Analogs in Drug Discovery
The 3-amino-2-pyridinecarbonitrile scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective therapeutic agents. Derivatives of this core have demonstrated a wide spectrum of biological activities, with a significant focus on oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Data Presentation: Biological Activity of this compound Analogs
The biological activity of various analogs is summarized below, highlighting their potency against different molecular targets, primarily protein kinases implicated in cancer.
| Compound ID | Target | IC50/Ki (nM) | Cell Line | Antiproliferative Activity (GI50/IC50) | Citation |
| FGFR Inhibitors | |||||
| 3-amino-pyrazine-2-carboxamide derivative | Pan-FGFR (FGFR1-4) | Potent Inhibition | Multiple cancer cell lines with FGFR abnormalities | Potent antitumor activity | [1][2][3] |
| Compound 18i | FGFR1-4 | Potent pan-FGFR inhibitor | Multiple cancer cell lines | Potent antitumor activity | [3] |
| CHK1 Inhibitors | |||||
| 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles | CHK1 | Selective and orally bioavailable | - | - | [1] |
| Adenosine A1 Receptor Agonists | |||||
| Compound 6c | rA1 AR | 0.076 | - | - | [4] |
| Novel compounds (6d, 6k, 6l, 6m, 6n, 6o, 6p) | rA1 AR | 0.179 - 21.0 | - | - | [4] |
| Compound 7c (thieno[2,3-b]pyridine derivative) | rA1 AR | 61.9 | - | - | [4] |
| Antimalarial Agents | |||||
| 3,5-diaryl-2-aminopyrazine analog 4 | P. falciparum (K1, multidrug resistant) | 8.4 | - | - | [5] |
| 3,5-diaryl-2-aminopyrazine analog 4 | P. falciparum (NF54, sensitive) | 10 | - | - | [5] |
| Anticancer Agents | |||||
| Compound 7b | PIM-1 Kinase | 18.9 | MCF-7 | 3.58 µM | [6] |
| Compound 7b | PIM-1 Kinase | 18.9 | PC-3 | 3.60 µM | [6] |
| Compound 5e | EGFR | 71 | - | 26 nM | [7] |
| Compound 5e | HER-2 | 21 | - | 26 nM | [7] |
| Compound 5e | BRAFV600E | 62 | - | 26 nM | [7] |
| Compound 5h | EGFR | 75 | - | 28 nM | [7] |
| Compound 5h | HER-2 | 23 | - | 28 nM | [7] |
| Compound 5h | BRAFV600E | 67 | - | 28 nM | [7] |
| 4-anilino-7-pyridyl-3-quinolinecarbonitrile (Compound 17) | Src kinase | Potent enzymatic and cellular activity | - | In vivo anti-tumor activity | [8] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of SAR studies.
Kinase Inhibition Assay
Objective: To determine the in vitro potency of compounds against a specific kinase (e.g., FGFR, Src).
Methodology:
-
Reagents: Recombinant human kinase, ATP, substrate peptide, test compounds, and a suitable kinase buffer.
-
Procedure: The assay is typically performed in a 96- or 384-well plate format.
-
The kinase, substrate, and test compound are incubated together in the reaction buffer.
-
The reaction is initiated by the addition of ATP.
-
After a defined incubation period at a specific temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified using various methods, such as radioisotope incorporation (32P-ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active metabolism convert MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and GI50/IC50 values are determined.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis (programmed cell death) by the test compounds.[1]
Methodology:
-
Cell Treatment: Cancer cells are treated with the test compound at its IC50 concentration for 24-72 hours.[1]
-
Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in binding buffer.[1]
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[1] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations: Signaling Pathways and Experimental Workflows
FGFR Signaling Pathway
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[2] Aberrant activation of this pathway is a known driver in various cancers, making it a key target for this compound analogs.[1][2]
Caption: Simplified FGFR signaling pathway and the inhibitory action of this compound analogs.
General Workflow for a Structure-Activity Relationship (SAR) Study
The following diagram illustrates a typical workflow for conducting SAR studies to optimize a lead compound.
Caption: A generalized workflow for structure-activity relationship (SAR) studies in drug discovery.
Summary of Structure-Activity Relationships
The data presented in the table and gleaned from the literature highlight several key SAR trends for this compound analogs:
-
Substitutions on the Pyridine/Pyrazine Ring: Modifications to the core heterocyclic ring system significantly impact target selectivity and potency. For instance, the replacement of the pyridine core with a pyrazine led to potent antimalarial agents.[5]
-
The 2-Amino Group: The primary 2-amino group is often crucial for activity. Its replacement or substitution can lead to a significant loss of potency, as observed in antimalarial analogs.[5]
-
Substituents at the 3- and 5-positions: The nature of the substituents at these positions plays a critical role in defining the pharmacological profile. In the case of adenosine receptor agonists, specific substitutions on the phenyl ring attached to the pyridine core dramatically influenced binding affinity.[4] Similarly, for anticancer agents, different aryl groups at these positions can modulate activity against various kinases like EGFR, HER-2, and BRAFV600E.[7]
-
Intramolecular Cyclization: Ring closure of the parent amino-3,5-dicyanopyridine derivatives to form fused ring systems like thieno[2,3-b]pyridines resulted in a significant decrease in activity against adenosine receptors.[4]
Conclusion
This compound and its analogs represent a highly valuable scaffold in modern drug discovery. The extensive SAR studies have led to the identification of potent inhibitors of various kinases and other biologically relevant targets. The versatility of this core structure allows for fine-tuning of its pharmacological properties through systematic chemical modifications. The data and protocols presented in this guide underscore the potential of these compounds for the development of novel therapeutics, particularly in the field of oncology. Further exploration of the chemical space around this scaffold is likely to yield even more potent and selective drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 3-Amino-2-pyridinecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of common synthetic routes for 3-Amino-2-pyridinecarbonitrile, a valuable building block in pharmaceutical and materials science. The following sections present a quantitative comparison of key reaction parameters, detailed experimental protocols for major synthetic strategies, and a visual representation of the synthetic pathways.
At a Glance: Comparison of Synthetic Routes
The selection of an optimal synthetic route for this compound depends on factors such as desired scale, availability of starting materials, and required purity. Below is a summary of two prominent methods: a one-pot, four-component reaction and a nucleophilic aromatic substitution approach.
| Parameter | Route 1: One-Pot Four-Component Reaction | Route 2: Nucleophilic Aromatic Substitution |
| Starting Materials | Formaldehyde, Acetone, Malononitrile, Ammonium Acetate | 2-Chloronicotinonitrile, Ammonia |
| Key Reagents | Catalyst (e.g., piperidine, L-proline), Solvent (e.g., Ethanol) | Solvent (e.g., Methanol, DMF), optional catalyst (e.g., CuI) |
| Reaction Time | 2 - 8 hours | 12 - 24 hours |
| Temperature | 80 - 120 °C (often under microwave irradiation) | 100 - 150 °C (in a sealed vessel) |
| Reported Yield (%) | 70 - 90% (for derivatives) | 70 - 85% |
| Purity (%) | >95% (after recrystallization) | >98% (after purification) |
| Advantages | High atom economy, convergent synthesis, readily available and inexpensive starting materials. | Direct formation of the target molecule, high purity achievable. |
| Disadvantages | May require optimization for the unsubstituted product, potential for side reactions. | Use of a sealed reactor for gaseous ammonia, potentially harsh reaction conditions. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the two primary synthetic routes to this compound.
Caption: Comparative workflow of the one-pot and nucleophilic substitution routes.
Experimental Protocols
The following are representative experimental protocols for the synthesis of this compound and its derivatives. Researchers should adapt these procedures to their specific laboratory conditions and safety protocols.
Route 1: One-Pot Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol is adapted from a general method for the synthesis of substituted 2-amino-3-cyanopyridines and would require optimization for the unsubstituted target molecule.[1]
Materials:
-
Aromatic Aldehyde (e.g., benzaldehyde for a 4-phenyl derivative) (2 mmol)
-
Methyl Ketone (e.g., acetophenone for a 6-phenyl derivative) (2 mmol)
-
Malononitrile (2 mmol)
-
Ammonium Acetate (3 mmol)
-
Ethanol (for purification)
Procedure:
-
A dry 25 mL flask is charged with the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).
-
The flask is placed in a microwave oven and connected to a reflux condenser.
-
The mixture is irradiated for 7-9 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled and washed with a small amount of ethanol (2 mL).
-
The crude product is purified by recrystallization from 95% ethanol to afford the pure 2-amino-3-cyanopyridine derivative.
Route 2: Synthesis of 4-Amino-3,5,6-trichloropyridine-2-carbonitrile via Nucleophilic Aromatic Substitution
This protocol demonstrates the principle of amination of a chlorinated pyridinecarbonitrile and can be adapted for the synthesis of this compound from 2-chloronicotinonitrile.[2]
Materials:
-
3,4,5,6-Tetrachloropyridine-2-carbonitrile (0.1 mol)
-
Liquefied Ammonia (1.5 mol)
-
Isopropanol (250 mL)
-
Cupric Chloride (catalyst) (0.05 g)
Procedure:
-
In a 500 mL four-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 250 mL of isopropanol.
-
Under cooling, slowly introduce 26 g (1.5 mol) of liquefied ammonia.
-
After the addition of ammonia is complete, add 25.47 g (0.1 mol) of 3,4,5,6-tetrachloropyridine-2-carbonitrile and 0.05 g of cupric chloride.
-
The reaction is stirred at room temperature for 30 hours. The reaction progress is monitored by checking for the consumption of the starting material.
-
Once the reaction is complete, the product is filtered off.
-
The solid is washed and dried to yield the 4-amino-3,5,6-trichloropyridine-2-carbonitrile. A similar approach would be used for 2-chloronicotinonitrile, likely requiring a sealed pressure vessel and elevated temperature.
References
Unveiling the Action of 3-Amino-2-pyridinecarbonitrile Derivatives: A Comparative Guide to Their Therapeutic Mechanisms
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of 3-Amino-2-pyridinecarbonitrile derivatives. By examining their mechanism of action against key cellular targets and benchmarking their performance against established alternatives, this document serves as a resource for advancing the development of this promising class of compounds.
Derivatives of this compound and structurally related compounds, such as 3-aminopyrazine-2-carboxamides and 2-amino-3-cyanopyridines, have emerged as a versatile scaffold in medicinal chemistry with demonstrated preclinical activity across several therapeutic areas, notably in oncology and infectious diseases. This guide synthesizes available experimental data to elucidate their primary mechanisms of action, focusing on their roles as inhibitors of key signaling pathways implicated in cancer progression.
Multi-Targeting Potential: A Comparative Overview
Experimental evidence suggests that derivatives of this scaffold can engage multiple therapeutic targets. Below is a comparative summary of their inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Carbonic Anhydrases (CAs), benchmarked against established FDA-approved inhibitors.
Table 1: Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Aberrant FGFR signaling is a known driver of cell proliferation, survival, and migration in various cancers. Structurally similar 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent pan-FGFR inhibitors.
| Compound/Drug | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Compound 18i (3-amino-pyrazine-2-carboxamide derivative) | Favorable | 380 | Favorable | Favorable |
| Pemigatinib | 0.4[1] | 0.5[1] | 1.2[1] | 30[1] |
| Erdafitinib | 1.2[2][3][4] | 2.5[2][3][4] | 3.0[2][3][4] | 5.7[2][3][4] |
| Infigratinib | 1.1[5][6] | 1[5][6] | 2[5][6] | 61[5][6] |
| Futibatinib | 1.8[7][8] | 1.4[7] | 1.6[7][8] | 3.7[7][8] |
Table 2: Inhibition of VEGFR-2 and HER-2
Certain 2-amino-3-cyanopyridine derivatives have demonstrated dual inhibitory activity against VEGFR-2 and HER-2, two critical receptor tyrosine kinases involved in tumor angiogenesis and proliferation.
| Compound/Drug | VEGFR-2 IC50 (nM) | HER-2 IC50 (nM) |
| Compound 5e (2-amino-3-cyanopyridine derivative) | 124 | 77 |
| Sorafenib | 90[9][10][11][12] | - |
| Regorafenib | 4.2[13][14][15] | - |
| Lapatinib | - | 10.2-59 |
| Neratinib | - | 59[16][17] |
Table 3: Inhibition of Carbonic Anhydrases (CAs)
Novel 2-amino-3-cyanopyridine derivatives have also been investigated as inhibitors of human carbonic anhydrase (hCA) isoforms I and II, which are involved in pH regulation and are considered targets in certain cancers and other diseases.
| Compound/Drug | hCA I Ki (µM) | hCA II Ki (µM) |
| Compound 7d (2-amino-3-cyanopyridine derivative) | 2.84 | - |
| Compound 7b (2-amino-3-cyanopyridine derivative) | - | 2.56 |
| Acetazolamide | - | Potent inhibitor |
| Dorzolamide | Modest binding | 0.008 |
Elucidating the Signaling Pathways
The anti-tumor activity of these derivatives stems from their ability to block key downstream signaling cascades. The following diagrams illustrate the points of inhibition within the FGFR, VEGFR-2, and HER-2 pathways.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key in vitro assays used to characterize the mechanism of action of these compounds.
Kinase Inhibition Assay (e.g., for FGFR, VEGFR-2, HER-2)
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a test compound against a specific kinase.
Materials:
-
Recombinant human kinase (e.g., FGFR1, VEGFR-2, HER-2)
-
Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound derivative)
-
Positive control inhibitor (e.g., Pemigatinib for FGFR)
-
DMSO (for compound dilution)
-
96-well or 384-well plates
-
Plate reader capable of detecting the assay signal (e.g., luminescence, fluorescence)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound and the positive control in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a multi-well plate, add the kinase, the kinase-specific substrate, and the diluted test compound or control.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Proliferation Assay (MTT/MTS Assay)
This protocol is used to assess the effect of a test compound on the proliferation and viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., NCI-H520, SNU-16)
-
Complete cell culture medium
-
Test compound (this compound derivative)
-
Positive control (e.g., a known cytotoxic drug)
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound and positive control. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Reagent Addition: Add MTT or MTS reagent to each well and incubate for an additional 1-4 hours. During this time, viable cells will metabolize the tetrazolium salt into a colored formazan product.
-
Solubilization (for MTT): If using MTT, add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.
-
Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to investigate the effect of a test compound on the phosphorylation status of key proteins within a signaling pathway.
Materials:
-
Cancer cell line of interest
-
Test compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-FGFR, anti-total-FGFR, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-FGFR) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody.
-
Signal Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing (Optional): The membrane can be stripped of antibodies and reprobed with another primary antibody (e.g., for the total protein or a loading control) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein or the loading control. Compare the levels of protein phosphorylation between treated and untreated cells.
This comprehensive guide provides a foundation for understanding and further investigating the therapeutic potential of this compound derivatives. The presented data and protocols are intended to aid researchers in the rational design and development of novel therapeutics based on this promising chemical scaffold.
References
- 1. selleckchem.com [selleckchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. infigratinib [drugcentral.org]
- 6. Infigratinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of Futibatinib: The First Covalent FGFR Kinase Inhibitor in Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. oncology-central.com [oncology-central.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Sorafenib (base) - Focus Biomolecules [mayflowerbio.com]
- 12. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. apexbt.com [apexbt.com]
- 16. dovepress.com [dovepress.com]
- 17. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-Amino-2-pyridinecarbonitrile: A Comprehensive Guide
For laboratory professionals engaged in research, scientific analysis, and drug development, the safe handling and disposal of chemical reagents is paramount to ensuring a secure work environment and maintaining environmental responsibility. This document provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-2-pyridinecarbonitrile (CAS No. 42242-11-5), a compound that requires careful management due to its chemical properties. Adherence to these procedures is crucial for mitigating potential hazards and ensuring regulatory compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE). Given the chemical nature of this compound, which contains both an amino group and a nitrile group on a pyridine ring, it must be handled with caution. Aromatic amines can be toxic, and nitrile compounds have the potential to release toxic hydrogen cyanide gas under acidic conditions.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). |
| Body Protection | A laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility.[1][2][3] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.[1][4]
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Containerization:
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container should be in good condition and free from leaks.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1][4]
-
-
Labeling:
-
The waste container must be clearly and securely labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.
-
-
-
Storage:
-
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[6]
-
Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.
-
III. Spill Management
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[1]
-
Containment:
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department.
IV. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 3-Amino-2-pyridinecarbonitrile
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals engaged in handling 3-Amino-2-pyridinecarbonitrile. Strict adherence to these protocols is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification
Compounds structurally related to this compound, which contain both an aromatic amine and a nitrile functional group, are considered hazardous. Potential hazards include:
-
Acute Toxicity: Fatal if swallowed and toxic in contact with skin.[1]
-
Irritation: Causes skin irritation and can lead to serious eye irritation.[1]
-
Respiratory Issues: May cause respiratory irritation, and the powdered form poses a risk of aerosolization.[1][2]
-
Chemical Reactivity: Nitrile compounds have the potential to release toxic hydrogen cyanide gas under specific conditions.[3]
-
Chronic Effects: Aromatic amines can be toxic, with some exhibiting carcinogenic properties.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, minimum 4 mil thickness). Change gloves frequently and immediately if contaminated.[2][3] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in addition to goggles if there is a splash hazard.[2][3][4] |
| Skin and Body Protection | A laboratory coat must be worn at all times. For handling larger quantities or when there is a significant risk of contamination, a chemical-resistant apron or coveralls should be considered.[2] Some sources also recommend flame-retardant antistatic protective clothing. |
| Respiratory Protection | All handling of solid this compound that may generate dust should be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[2] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) is required. |
Operational and Disposal Plans
Step-by-Step Handling Protocol
1. Preparation:
-
Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an eyewash station and safety shower are accessible.
-
Assemble all necessary equipment, such as spatulas, weigh boats, and reaction vessels, inside the fume hood.[2]
-
Put on all required personal protective equipment as detailed in the table above.
2. Weighing and Transfer:
-
Handle the container of this compound with care to prevent the generation of dust.[5]
-
Use a tared weigh boat for accurate measurement.
-
Slowly and carefully transfer the weighed solid into the designated reaction vessel.
-
Add the desired solvent to dissolve the compound.
3. Cleanup:
-
After completing the handling procedure, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Dispose of all contaminated waste as outlined in the disposal plan below.[1]
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and then eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.[1][6]
Emergency First Aid Procedures
-
Inhalation: Immediately move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek prompt medical attention.[1][5]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention.[1][5][6]
-
Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][5][6]
-
Ingestion: If swallowed, call a poison control center or doctor immediately. Do not induce vomiting. Rinse the mouth with water.[1][5][6]
Disposal Plan
Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation: Isolate all waste materials contaminated with this compound.
-
Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, are considered hazardous waste.[2] These items must be collected in a designated, clearly labeled, and sealed hazardous waste container.[2][3]
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not pour any waste down the drain.[3]
-
Storage: Store hazardous waste containers in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.
-
Final Disposal: All waste must be disposed of through an approved hazardous waste disposal facility in accordance with local, state, and federal regulations.[1][6]
Workflow Visualization
The following diagram illustrates the key logical relationships in the safe handling and disposal workflow for this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
